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(4-Chloro-3-methylpyridin-2-yl)methanol Documentation Hub

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  • Product: (4-Chloro-3-methylpyridin-2-yl)methanol
  • CAS: 59886-85-0

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Application of (4-Chloro-3-methylpyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Proton Pump Inhibitor Intermediate. Executive Summary (4-Chloro-3-methylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Proton Pump Inhibitor Intermediate.

Executive Summary

(4-Chloro-3-methylpyridin-2-yl)methanol stands as a pivotal intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs), most notably Dexlansoprazole and as a potential precursor in the synthesis of Rabeprazole. Its molecular architecture, featuring a substituted pyridine ring, is fundamental to the mechanism of action of these drugs, which are prescribed for the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, detailed synthetic pathways, and the critical role of (4-Chloro-3-methylpyridin-2-yl)methanol in the construction of the final active pharmaceutical ingredients (APIs). The protocols and mechanistic insights presented herein are curated to empower researchers and drug development professionals in optimizing the synthesis and application of this crucial building block.

Nomenclature and Physicochemical Properties

The compound in focus is systematically named (4-Chloro-3-methylpyridin-2-yl)methanol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name accurately describes the arrangement of a methanol group at the 2-position, a methyl group at the 3-position, and a chloro group at the 4-position of the pyridine ring.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name (4-Chloro-3-methylpyridin-2-yl)methanol-
CAS Number 59886-85-0[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Appearance White to off-white solid-
Storage Inert atmosphere, 2-8°C[1]

Strategic Importance in Proton Pump Inhibitor (PPI) Synthesis

(4-Chloro-3-methylpyridin-2-yl)methanol is a critical precursor for the substituted pyridine moiety of several proton pump inhibitors.[1] PPIs function by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing acid secretion. The general mechanism involves the accumulation of the drug in the acidic environment of the parietal cells, where it undergoes an acid-catalyzed conversion to a reactive sulfenamide species. This sulfenamide then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation.

The synthesis of PPIs typically involves the coupling of a substituted pyridine derivative, such as (4-Chloro-3-methylpyridin-2-yl)methanol, with a benzimidazole thiol. The hydroxyl group of the methanol is first activated, commonly by conversion to a chloride, to facilitate nucleophilic substitution by the sulfur atom of the benzimidazole.

The logical workflow for the synthesis of a generic PPI from (4-Chloro-3-methylpyridin-2-yl)methanol is illustrated in the following diagram:

PPI_Synthesis_Workflow A (4-Chloro-3-methylpyridin-2-yl)methanol B Activation of Hydroxyl Group (e.g., Chlorination) A->B SOCl₂ or similar C 2-Chloromethyl-4-chloro-3-methylpyridine B->C E Nucleophilic Substitution (Coupling Reaction) C->E D Benzimidazole-2-thiol Derivative D->E F Thioether Intermediate E->F G Oxidation F->G m-CPBA or other oxidant H Proton Pump Inhibitor (API) G->H Synthesis_Scheme cluster_0 Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-oxide A->B Oxidation (e.g., H₂O₂/CH₃COOH) C 4-Nitro-2,3-dimethylpyridine N-oxide B->C Nitration (HNO₃/H₂SO₄) D 4-Chloro-2,3-dimethylpyridine N-oxide C->D Chlorination (e.g., POCl₃) E 2-Acetoxymethyl-4-chloro-3-methylpyridine D->E Rearrangement (Acetic Anhydride) F (4-Chloro-3-methylpyridin-2-yl)methanol E->F Hydrolysis (e.g., NaOH)

Caption: A plausible synthetic route to (4-Chloro-3-methylpyridin-2-yl)methanol starting from 2,3-dimethylpyridine.

Experimental Protocol

This protocol is a composite of established procedures for similar pyridine derivatives and should be adapted and optimized based on laboratory-specific conditions.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

  • To a stirred solution of 2,3-dimethylpyridine in glacial acetic acid, slowly add hydrogen peroxide (30%) at a temperature maintained below 40°C.

  • After the addition is complete, heat the mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine N-oxide.

Step 2: Nitration of 2,3-Dimethylpyridine N-oxide

  • To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 2,3-dimethylpyridine N-oxide while maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100°C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-nitro-2,3-dimethylpyridine N-oxide.

Step 3: Chlorination of 4-Nitro-2,3-dimethylpyridine N-oxide

  • A mixture of 4-nitro-2,3-dimethylpyridine N-oxide and phosphorus oxychloride is heated at reflux for several hours.

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate).

  • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated to give 4-chloro-2,3-dimethylpyridine N-oxide.

Step 4: Rearrangement of 4-Chloro-2,3-dimethylpyridine N-oxide

  • Heat a mixture of 4-chloro-2,3-dimethylpyridine N-oxide and acetic anhydride at reflux for several hours.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting residue, containing 2-acetoxymethyl-4-chloro-3-methylpyridine, is used directly in the next step without further purification.

Step 5: Hydrolysis to (4-Chloro-3-methylpyridin-2-yl)methanol

  • To the crude 2-acetoxymethyl-4-chloro-3-methylpyridine, add an aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and extract with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure (4-Chloro-3-methylpyridin-2-yl)methanol.

Characterization and Quality Control

The identity and purity of (4-Chloro-3-methylpyridin-2-yl)methanol are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the methanol group. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-Cl stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the synthesized compound and for identifying any impurities.

Safety and Handling

(4-Chloro-3-methylpyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a warning-level hazard, with the following GHS hazard statements:

  • H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(4-Chloro-3-methylpyridin-2-yl)methanol is a cornerstone intermediate in the synthesis of modern proton pump inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is essential for chemists and pharmaceutical scientists working in drug development. The synthetic route outlined in this guide, starting from 2,3-dimethylpyridine, represents a viable pathway for the production of this key building block. By leveraging the detailed protocols and mechanistic insights provided, researchers can confidently and efficiently advance their drug discovery and development programs.

References

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. PubChem. Accessed January 26, 2026.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Accessed January 26, 2026.
  • (4-Chloro-pyridin-2-yl)-methanol AldrichCPR 63071-10-3. Sigma-Aldrich. Accessed January 26, 2026.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 26, 2026.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. Accessed January 26, 2026.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Published November 19, 2023.
  • 59886-85-0|(4-Chloro-3-methylpyridin-2-yl)methanol. BLDpharm. Accessed January 26, 2026.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Methanol(67-56-1) 13C NMR spectrum. ChemicalBook. Accessed January 26, 2026.
  • (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719. PubChem. Accessed January 26, 2026.
  • 152402-96-5|(4-Chloro-3-methylpyridin-2-yl)methanol hydrochloride. BLDpharm. Accessed January 26, 2026.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich. Accessed January 26, 2026.
  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. orientjchem.org. Accessed January 26, 2026.
  • (4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. Published February 5, 2025.
  • 13C NMR Spectrum (1D, 125 MHz, Methanol-d4, simulated) (NP0043935). NP-MRD. Accessed January 26, 2026.
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PubMed. Published May 5, 2021.

Sources

Protocols & Analytical Methods

Method

Laboratory scale synthesis protocol for (4-Chloro-3-methylpyridin-2-yl)methanol

Application Note & Laboratory Protocol Efficient Laboratory-Scale Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol via Chemoselective Aldehyde Reduction Abstract This document provides a comprehensive, field-tested p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Laboratory Protocol

Efficient Laboratory-Scale Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol via Chemoselective Aldehyde Reduction

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered on the chemoselective reduction of the commercially available precursor, 4-Chloro-3-methyl-2-pyridinecarboxaldehyde, using sodium borohydride. This protocol is designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and high-yield production. We delve into the causality behind procedural steps, offering insights into reaction monitoring, purification, and troubleshooting. The guide includes detailed visualizations of the experimental workflow and reaction mechanism to ensure clarity and successful execution.

Introduction and Scientific Context

Substituted pyridylmethanols are a class of organic compounds of significant interest in the pharmaceutical industry due to their prevalence in the core structures of numerous bioactive molecules.[1] The title compound, (4-Chloro-3-methylpyridin-2-yl)methanol, incorporates a chlorinated and methylated pyridine ring, offering multiple points for further chemical modification, making it a versatile intermediate for constructing complex molecular architectures.

The synthesis of pyridylmethanols is most commonly achieved through the reduction of a corresponding carbonyl precursor, such as an aldehyde or ketone.[2] The primary challenge in this transformation lies in achieving chemoselectivity—reducing the carbonyl group without affecting other potentially reactive sites on the heterocyclic ring. Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose; it is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups like esters or the aromatic pyridine ring under standard conditions.[2][3]

This protocol leverages the high chemoselectivity of sodium borohydride to convert 4-Chloro-3-methyl-2-pyridinecarboxaldehyde to the desired primary alcohol. The reaction proceeds via a nucleophilic addition of a hydride ion (:H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[2] This guide provides a robust, step-by-step methodology designed for practical application in a standard synthetic chemistry laboratory.

Reaction Scheme

The overall transformation is the reduction of an aldehyde to a primary alcohol:

4-Chloro-3-methyl-2-pyridinecarboxaldehyde → (4-Chloro-3-methylpyridin-2-yl)methanol

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaRecommended PuritySupplier Example
4-Chloro-3-methyl-2-pyridinecarboxaldehyde152402-95-4C₇H₆ClNO≥97%Pipzine Chemicals[4]
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na≥98%Major Chemical Suppliers
Methanol (MeOH), Anhydrous67-56-1CH₄O≥99.8%Major Chemical Suppliers
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeMajor Chemical Suppliers
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeMajor Chemical Suppliers
Hexanes110-54-3C₆H₁₄ACS GradeMajor Chemical Suppliers
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄Granular, ACS GradeMajor Chemical Suppliers
Deionized Water7732-18-5H₂O-Laboratory Supply
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl-Laboratory Prepared
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography (column, flasks)

  • Standard laboratory glassware (beakers, graduated cylinders, pipettes)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol: Step-by-Step Methodology

This procedure is designed for a ~2 gram scale synthesis and can be scaled accordingly.

Reaction Setup and Aldehyde Dissolution
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-methyl-2-pyridinecarboxaldehyde (2.0 g, 12.86 mmol, 1.0 eq).

  • Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This cooling step is critical to moderate the initial exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

Chemoselective Reduction
  • Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (0.58 g, 15.43 mmol, 1.2 eq) to the stirred solution in small portions over 10-15 minutes.

    • Scientist's Note: Portion-wise addition is crucial to control the rate of hydrogen gas evolution and the exothermic nature of the reaction. A rapid addition can cause excessive foaming and a dangerous temperature spike.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 1-2 hours.

Reaction Monitoring via TLC
  • TLC Analysis: Monitor the reaction's completion by TLC. Spot the reaction mixture against the starting material on a silica gel plate.

    • Mobile Phase: A 30:70 mixture of ethyl acetate and hexanes is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being an alcohol, will have a lower Rf value (it will travel less up the plate) than the starting aldehyde due to its increased polarity. The reaction is complete when the starting material spot is no longer visible.

Workup and Product Extraction
  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C in an ice bath. Slowly add ~10 mL of deionized water dropwise to quench any unreacted sodium borohydride. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the bottom organic layer.[5]

  • Re-extraction: Extract the aqueous layer two more times with 25 mL portions of DCM to ensure complete recovery of the product.[5]

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with 30 mL of brine. This step helps to remove the bulk of the dissolved water and any inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes. The Na₂SO₄ will clump as it absorbs water; add more until some remains free-flowing.

  • Filtration and Concentration: Filter the solution to remove the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate using a rotary evaporator to yield the crude product, likely as a white to off-white solid or a viscous oil.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.

  • Final Product: Concentrate the pure fractions under reduced pressure to obtain (4-Chloro-3-methylpyridin-2-yl)methanol as a purified solid. Dry the product under a high vacuum to remove any residual solvent.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Extraction cluster_purify Purification start Dissolve Aldehyde in Anhydrous MeOH cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Add NaBH₄ in Portions cool->add_nabh4 react Stir at 0 °C, then RT (Monitor by TLC) add_nabh4->react quench Quench with H₂O react->quench evap Remove MeOH (Rotovap) quench->evap extract Extract with DCM (3x) evap->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate Crude Product dry->concentrate purify Flash Column Chromatography concentrate->purify final Isolate Pure Product (4-Chloro-3-methylpyridin-2-yl)methanol purify->final

Caption: Synthetic workflow for (4-Chloro-3-methylpyridin-2-yl)methanol.

Simplified Reaction Mechanism

Caption: Mechanism of aldehyde reduction by a hydride reagent.

Expected Results and Troubleshooting

ParameterExpected Value/Observation
Reactant Appearance Light yellow to white solid
Reaction Time 1.5 - 2.5 hours
Crude Product Off-white solid or pale yellow oil
Purified Product White crystalline solid
Expected Yield 85-95%
Purity (Post-Column) >98% (by NMR/LC-MS)
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; low temperature; short reaction time.Add a small amount (0.1-0.2 eq) of additional NaBH₄. Allow the reaction to stir longer at room temperature.
Low Yield Incomplete extraction; product loss during workup or purification.Ensure thorough extraction from the aqueous layer (perform 3-4 extractions). Be careful during fraction collection in chromatography.
Formation of Byproducts Reaction temperature was too high; wet solvent.Ensure the reaction is cooled properly before adding NaBH₄. Use anhydrous methanol to prevent premature decomposition of the reducing agent.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 4-Chloro-3-methyl-2-pyridinecarboxaldehyde: May cause skin, eye, and respiratory irritation. Handle with care.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong oxidizing agents. Store in a cool, dry place.

  • Methanol (MeOH): Toxic by inhalation, ingestion, and skin contact. Flammable liquid.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

References

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies. Benchchem.
  • Method of preparing 2-chloro-pyridinemethanol.
  • 4-Pyridinecarboxaldehyde, 2-Chloro-3-Methyl. Pipzine Chemicals.
  • Chemoselective reductions with sodium borohydride.
  • Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry | OpenStax.
  • Understanding 2-(Hydroxymethyl)

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Application

Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol: A Detailed Guide to Reaction Mechanisms and Protocols

Introduction (4-Chloro-3-methylpyridin-2-yl)methanol is a key substituted pyridyl methanol intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-3-methylpyridin-2-yl)methanol is a key substituted pyridyl methanol intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the chloro, methyl, and hydroxymethyl groups on the pyridine ring provides a versatile scaffold for the development of novel bioactive molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the viable synthetic routes to this important building block. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions.

Two primary and logically sound synthetic strategies for the formation of (4-Chloro-3-methylpyridin-2-yl)methanol will be explored:

  • Route A: Reduction of a Carboxylic Acid Derivative

  • Route B: Reduction of the Corresponding Aldehyde

This document will provide a detailed exposition of both pathways, enabling researchers to select the most suitable approach based on available starting materials, scalability, and laboratory capabilities.

Route A: Synthesis via Reduction of 4-Chloro-3-methylpicolinic Acid

This synthetic approach leverages the robust and high-yielding reduction of a carboxylic acid to a primary alcohol. The key steps involve the preparation of the precursor, 4-chloro-3-methylpicolinic acid, followed by its reduction.

Part 1: Synthesis of 4-Chloro-3-methylpicolinonitrile

A common and practical precursor to the desired picolinic acid is the corresponding nitrile. The synthesis of 2-chloro-3-cyano-4-methylpyridine has been documented and can be adapted for this purpose[1].

Part 2: Hydrolysis of 4-Chloro-3-methylpicolinonitrile to 4-Chloro-3-methylpicolinic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward workup.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The mechanism proceeds in a stepwise manner:

  • Protonation of the Nitrile: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), which activates the carbon towards nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

  • Tautomerization: The resulting imidic acid tautomerizes to the more stable amide.

  • Hydrolysis of the Amide: The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.

Part 3: Reduction of 4-Chloro-3-methylpicolinic Acid to (4-Chloro-3-methylpyridin-2-yl)methanol

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

Reaction Mechanism: LiAlH₄ Reduction of a Carboxylic Acid

The reaction with LiAlH₄ is vigorous and proceeds as follows:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

  • Coordination: The lithium cation coordinates to the carbonyl oxygen, and the aluminum hydride species coordinates to the other oxygen atom.

  • Hydride Attack: A hydride ion from the aluminate complex attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, eliminating an O-aluminate species to form an aldehyde.

  • Reduction of the Aldehyde: The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.

  • Aqueous Workup: The resulting aluminum alkoxide is hydrolyzed in a subsequent aqueous workup step (typically with dilute acid) to liberate the primary alcohol.

Experimental Protocols: Route A

Protocol A1: Hydrolysis of 4-Chloro-3-methylpicolinonitrile
Parameter Value
Reactant 4-Chloro-3-methylpicolinonitrile
Reagent Concentrated Sulfuric Acid
Solvent Water (during workup)
Temperature 90-100 °C
Reaction Time 2-4 hours

Procedure:

  • To a stirred solution of concentrated sulfuric acid, carefully add 4-chloro-3-methylpicolinonitrile (1.0 eq) in portions, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Adjust the pH of the solution to approximately 3-4 with a saturated aqueous solution of sodium hydroxide.

  • The precipitated solid, 4-chloro-3-methylpicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol A2: Reduction of 4-Chloro-3-methylpicolinic Acid
Parameter Value
Reactant 4-Chloro-3-methylpicolinic Acid
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 4-8 hours

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-chloro-3-methylpicolinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Chloro-3-methylpyridin-2-yl)methanol.

  • Further purification can be achieved by column chromatography on silica gel.

Route B: Synthesis via Reduction of 4-Chloro-3-methylpicolinaldehyde

This alternative route involves the synthesis of the corresponding aldehyde, which can then be reduced to the target alcohol under milder conditions than those required for the carboxylic acid reduction.

Part 1: Synthesis of 4-Chloro-3-methylpicolinaldehyde

The synthesis of substituted pyridine-2-carboxaldehydes can be achieved through various methods, including the oxidation of the corresponding methanol (the reverse of the final step) or through formylation reactions of the pyridine ring. For the purpose of this guide, we will assume the availability of 4-chloro-3-methylpicolinaldehyde as a starting material.

Part 2: Reduction of 4-Chloro-3-methylpicolinaldehyde to (4-Chloro-3-methylpyridin-2-yl)methanol

The reduction of an aldehyde to a primary alcohol is a common and efficient transformation. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity, mild reaction conditions, and ease of handling compared to LiAlH₄.

Reaction Mechanism: NaBH₄ Reduction of an Aldehyde

The mechanism for the reduction of an aldehyde with sodium borohydride is as follows:

  • Hydride Attack: The hydride ion (H⁻) from the borohydride complex acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the primary alcohol. The borane species can continue to deliver hydrides until all four have reacted.

Experimental Protocols: Route B

Protocol B1: Reduction of 4-Chloro-3-methylpicolinaldehyde
Parameter Value
Reactant 4-Chloro-3-methylpicolinaldehyde
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Reaction Time 1-2 hours

Procedure:

  • Dissolve 4-chloro-3-methylpicolinaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water or dilute acetic acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (4-Chloro-3-methylpyridin-2-yl)methanol.

  • If necessary, the product can be further purified by column chromatography.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_route_a Route A: Carboxylic Acid Reduction cluster_route_b Route B: Aldehyde Reduction A_Nitrile 4-Chloro-3-methylpicolinonitrile A_Acid 4-Chloro-3-methylpicolinic Acid A_Nitrile->A_Acid H₂SO₄, H₂O A_Product (4-Chloro-3-methylpyridin-2-yl)methanol A_Acid->A_Product 1. LiAlH₄, THF 2. H₂O workup B_Aldehyde 4-Chloro-3-methylpicolinaldehyde B_Product (4-Chloro-3-methylpyridin-2-yl)methanol B_Aldehyde->B_Product NaBH₄, MeOH

Caption: Synthetic routes to (4-Chloro-3-methylpyridin-2-yl)methanol.

Characterization Data

The final product, (4-Chloro-3-methylpyridin-2-yl)methanol, can be characterized using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the CH₂OH group, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the methyl carbon, and the methylene carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₇H₈ClNO).
IR Spec. A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.

Conclusion

This application note has detailed two robust and reliable synthetic pathways for the preparation of (4-Chloro-3-methylpyridin-2-yl)methanol. Route A, via the reduction of the corresponding carboxylic acid with LiAlH₄, is a powerful method suitable for large-scale synthesis, provided the precursor acid is accessible. Route B, involving the reduction of the aldehyde with NaBH₄, offers milder reaction conditions and a simpler workup, making it an attractive option if the aldehyde is readily available. The choice of synthetic route will ultimately depend on the specific needs and resources of the research or development team. Both methods, when executed with care, provide efficient access to this valuable synthetic intermediate.

References

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Method

Application Notes and Protocols for the Derivatization of (4-Chloro-3-methylpyridin-2-yl)methanol in Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Pyridine Building Block In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone of drug design, celebrated for its presence in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone of drug design, celebrated for its presence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure.[2] Within this class of essential heterocycles, (4-Chloro-3-methylpyridin-2-yl)methanol emerges as a particularly valuable and versatile building block. Its strategic placement of three distinct functional groups—a reactive chloro substituent, a nucleophilic hydroxyl group, and a modifiable methyl group—offers a rich platform for the synthesis of diverse molecular architectures.

This guide provides a comprehensive overview of the derivatization of (4-Chloro-3-methylpyridin-2-yl)methanol, offering detailed application notes and step-by-step protocols for its key transformations. We will delve into the chemical logic behind various synthetic strategies, empowering researchers, scientists, and drug development professionals to harness the full potential of this important intermediate in their quest for novel therapeutic agents.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of (4-Chloro-3-methylpyridin-2-yl)methanol is fundamental to its effective utilization in synthesis.

PropertyValueReference
CAS Number 59886-85-0[3]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [3]
Appearance Not specified, likely a solid
Storage Inert atmosphere, 2-8°C[3]

The reactivity of (4-Chloro-3-methylpyridin-2-yl)methanol is governed by its three primary functional groups:

  • Hydroxymethyl Group (-CH₂OH) at C2: This primary alcohol is a versatile handle for various transformations. It can be readily acylated or alkylated to introduce a wide range of substituents. Furthermore, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives.

  • Chloro Group (-Cl) at C4: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a diverse array of nucleophiles, including amines, thiols, and alkoxides, which is a cornerstone of its utility in medicinal chemistry.

  • Methyl Group (-CH₃) at C3: While generally less reactive than the other two functional groups, the methyl group can potentially undergo functionalization, such as radical halogenation, to introduce further diversity into the molecular scaffold.

Derivatization Strategies and Protocols

The strategic derivatization of (4-Chloro-3-methylpyridin-2-yl)methanol allows for the systematic exploration of chemical space in drug discovery programs. Below are detailed protocols for key transformations.

Nucleophilic Aromatic Substitution (SₙAr) of the 4-Chloro Group

The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C4 position, making the displacement of the chloro group a highly effective derivatization strategy.

Conceptual Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow start (4-Chloro-3-methylpyridin-2-yl)methanol product 4-Substituted Pyridine Derivative start->product Base, Solvent, Heat nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->product

Caption: General workflow for SₙAr.

Protocol 1: Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide (An Exemplary SₙAr with an Aniline Derivative)

This protocol describes the reaction of a derivative of the title compound, 4-chloro-N-methylpicolinamide, with an aniline. The principles are directly applicable to (4-Chloro-3-methylpyridin-2-yl)methanol, although reaction conditions may require optimization.

Rationale: This reaction showcases a typical SₙAr where an amine displaces the chloro group on the pyridine ring. Heating is often necessary to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex.

Materials:

  • 4-Chloro-N-methylpicolinamide (1.0 eq)

  • 4-Amino-N-methylbenzamide (0.98 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 1% Sodium Hydroxide solution

Procedure:

  • Combine 4-chloro-N-methylpicolinamide and 4-amino-N-methylbenzamide in a reaction vessel.

  • Heat the mixture at 160 °C for 1 hour.

  • Cool the reaction mixture and dissolve it in ethanol.

  • Add concentrated hydrochloric acid dropwise and stir the solution under reflux for 4 hours.

  • Cool the mixture to room temperature and collect the resulting solid by filtration. Wash with ethanol and dry.

  • Suspend the precipitate in a 1% aqueous sodium hydroxide solution and stir for 30 minutes.

  • Collect the solid by filtration, recrystallize from ethanol, and decolorize with activated carbon to afford the final product.

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group is a prime site for introducing diversity through O-alkylation, O-acylation, or conversion to other functional groups.

Protocol 2: Conversion to a 2-Chloromethyl Group for Subsequent Nucleophilic Substitution

This protocol is a key step in the synthesis of the proton pump inhibitor rabeprazole and involves the conversion of a hydroxymethyl group on a related pyridine scaffold to a chloromethyl group, which then acts as an electrophile for a subsequent Sₙ2 reaction.

Rationale: The conversion of the alcohol to a better leaving group (chloride) is a common strategy to facilitate nucleophilic substitution. Thionyl chloride is a standard reagent for this transformation.

Materials:

  • [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol (1.0 eq)

  • Thionyl chloride

  • Appropriate solvent (e.g., dichloromethane)

Procedure: (Adapted from the general synthesis of rabeprazole)[4]

  • Dissolve [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

Subsequent Reaction: Synthesis of 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole

The resulting 2-chloromethyl derivative is a reactive electrophile that can be readily coupled with a nucleophile like 2-mercaptobenzimidazole.

Materials: [5]

  • 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (from the previous step)

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Sodium hydroxide

  • Methanol

Procedure: [5]

  • In a reaction flask, dissolve 2-mercaptobenzimidazole and sodium hydroxide in methanol.

  • Add the solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in methanol.

  • Heat the reaction mixture at 40-50 °C for 1-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired product.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to a different set of derivatives for biological screening.

Conceptual Workflow for Oxidation:

oxidation_workflow start (4-Chloro-3-methylpyridin-2-yl)methanol aldehyde 4-Chloro-3-methylpicolinaldehyde start->aldehyde Mild Oxidant (e.g., PCC, DMP) acid 4-Chloro-3-methylpicolinic acid start->acid Strong Oxidant aldehyde->acid Strong Oxidant (e.g., KMnO₄, Jones)

Caption: Oxidation pathways of the hydroxymethyl group.

Protocol 3: Oxidation to the Carboxylic Acid and Subsequent Amidation (Sorafenib Intermediate Synthesis)

This protocol outlines the synthesis of a key intermediate for the kinase inhibitor sorafenib, starting from picolinic acid. While not a direct oxidation of (4-Chloro-3-methylpyridin-2-yl)methanol, it demonstrates the conversion of a related pyridine carboxylic acid to an amide, a common transformation in medicinal chemistry. The initial step involves the formation of an acyl chloride, which is then reacted with methylamine.

Rationale: The conversion of a carboxylic acid to an amide is typically achieved by first activating the carboxyl group, for instance, by converting it to an acyl chloride with thionyl chloride. This highly reactive intermediate then readily reacts with an amine to form the amide bond.

Materials:

  • 4-Chloropyridine-2-carbonyl chloride hydrochloride (derived from the corresponding carboxylic acid)

  • Methanol

  • Aqueous methylamine solution (e.g., 30%)

  • Toluene

  • Ethyl acetate

  • Saturated sodium chloride solution

Procedure:

  • To the crude 4-chloropyridine-2-carbonyl chloride hydrochloride, add toluene and heat to 50 °C with stirring.

  • Add methanol dropwise. After addition, filter the solid, wash with toluene, and dry to obtain 4-chloropyridine-2-methyl formate hydrochloride.

  • Dissolve the 4-chloropyridine-2-methyl formate hydrochloride in water.

  • Add a 30% aqueous solution of methylamine and stir at room temperature for 2 hours.

  • After the reaction is complete, extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield 4-chloro-N-methylpicolinamide.

Case Study in Drug Discovery: Sorafenib

The derivatization of the 4-chloropyridine scaffold is central to the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. The synthesis of a key intermediate, 4-chloro-N-methylpicolinamide, as described in Protocol 3, is a critical step. This intermediate then undergoes a nucleophilic aromatic substitution with 4-aminophenol, followed by reaction with an isocyanate to form the final urea linkage.

Synthetic Pathway to Sorafenib:

sorafenib_synthesis picolinic_acid Picolinic Acid chloro_amide 4-Chloro-N-methylpicolinamide picolinic_acid->chloro_amide 1. SOCl₂ 2. MeOH 3. MeNH₂ aminophenol_adduct 4-(4-Aminophenoxy)-N-methylpicolinamide chloro_amide->aminophenol_adduct 4-Aminophenol, Base sorafenib Sorafenib aminophenol_adduct->sorafenib 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Sources

Application

Application Notes & Protocols: Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol via Chemoselective Catalytic Reduction

Abstract: (4-Chloro-3-methylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, most notably the proton pump inhibitor Dexlansoprazole[1]. Its efficient synthesis requ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (4-Chloro-3-methylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, most notably the proton pump inhibitor Dexlansoprazole[1]. Its efficient synthesis requires the chemoselective reduction of a carboxyl or ester functional group at the C2 position of the pyridine ring, a process that must be conducted without affecting the aromaticity of the heterocycle or the integrity of the C4 chloro-substituent. This document provides an in-depth guide for researchers, scientists, and drug development professionals on robust catalytic methods to achieve this transformation. We will explore the mechanistic rationale behind catalyst and reagent selection, present detailed, field-tested protocols, and offer insights into process optimization and troubleshooting.

The Synthetic Challenge: Chemoselectivity in Pyridine Chemistry

The primary obstacle in synthesizing (4-Chloro-3-methylpyridin-2-yl)methanol is achieving selective reduction of the carboxylic acid or ester precursor. The pyridine nucleus presents several catalytic challenges:

  • Ring Hydrogenation: The aromatic pyridine ring can be reduced to a piperidine under many catalytic hydrogenation conditions, an undesirable side reaction.[2][3][4]

  • Dehalogenation: The chloro-substituent is susceptible to hydrogenolysis, particularly with catalysts like Palladium on Carbon (Pd/C).

  • Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate to and deactivate metal catalysts.[4]

Therefore, the choice of reducing agent and catalytic system is paramount. The ideal method should operate under mild conditions and exhibit high functional group tolerance. This guide will focus on two highly effective strategies: Borane-mediated reduction and Manganese-catalyzed hydrosilylation.

G start_node Precursor (4-Chloro-3-methylpyridine- 2-carboxylic Acid or Ester) process_node Chemoselective Catalytic Reduction start_node->process_node Substrate product_node Target Molecule (4-Chloro-3-methylpyridin- 2-yl)methanol process_node->product_node Desired Reaction side_reaction_node Potential Side Products • Ring Hydrogenation (Piperidine) • Dehalogenation process_node->side_reaction_node Undesired Pathways

Caption: Overall synthetic strategy for (4-Chloro-3-methylpyridin-2-yl)methanol.

Comparative Analysis of Reduction Methodologies

The selection of a reduction strategy depends on factors including available equipment, cost, scale, and desired purity profile. Below is a comparison of the primary methods discussed in this guide.

Parameter Method 1: Borane-Mediated Reduction Method 2: Catalytic Hydrosilylation Method 3: Heterogeneous Hydrogenation
Key Reagents BH₃ complexes (e.g., BH₃·THF, BH₃·SMe₂)Phenylsilane (PhSiH₃) or other silanesH₂ Gas
Catalyst Stoichiometric or catalytic borane source[5][MnBr(CO)₅] or other transition metal catalysts[6]PtO₂, Rh/C, RuO₂[3][7]
Typical Solvent Tetrahydrofuran (THF), Diethyl Ether2-Methyltetrahydrofuran (2-MeTHF), TolueneAcetic Acid, Methanol, Water[2][8]
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C25 °C to 100 °C
Pressure AtmosphericAtmosphericAtmospheric to High Pressure (>50 bar)[2][3]
Selectivity Excellent: Highly selective for carboxylic acids over esters, ketones, and halides.[5]Excellent: High functional group tolerance; does not reduce alkenes or aromatic rings.[6]Poor to Moderate: High risk of ring reduction and dehalogenation. Requires careful optimization.
Advantages Well-established, high yields, mild conditions.Uses non-pyrophoric, stable reagents; low catalyst loading.Potentially cost-effective for large scale; uses H₂.
Disadvantages Requires handling of moisture-sensitive borane reagents; stoichiometric waste.Silane reagents can be costly; requires inert atmosphere.Significant process development needed to ensure selectivity; safety concerns with H₂ gas.

Detailed Application Protocols

Method 1: Borane-Mediated Reduction of 4-Chloro-3-methylpyridine-2-carboxylic Acid

Principle: Borane (BH₃) selectively reduces carboxylic acids via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.[9][10] The high reactivity towards the carboxylic acid group allows this transformation to occur in the presence of less reactive functionalities like the chloro-substituent and the pyridine ring.[5]

Materials & Reagents:

  • 4-Chloro-3-methylpyridine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/outlet

G Figure 2: Inert Atmosphere Reaction Setup cluster_0 Reaction Vessel cluster_1 Reagent Addition cluster_2 Atmosphere Control rb_flask Round-Bottom Flask (containing substrate and solvent) stir_bar Magnetic Stir Bar bubbler Oil Bubbler (Outlet) rb_flask->bubbler Vent drop_funnel Dropping Funnel (containing BH3-THF) drop_funnel->rb_flask Slow Addition n2_inlet Nitrogen Inlet n2_inlet->rb_flask Inert Gas

Sources

Method

Application Note: The Critical Role of (4-Chloro-3-methylpyridin-2-yl)methanol in the Synthesis and Impurity Profiling of Lansoprazole

Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Lansoprazole, a widely used proton pump inhibitor. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Lansoprazole, a widely used proton pump inhibitor. We will delve into the critical role of the starting material, (4-Chloro-3-methylpyridin-2-yl)methanol, and its direct influence on the formation of process-related impurities. The narrative elucidates the synthetic pathway, explains the mechanistic origins of key impurities, and provides detailed, field-proven protocols for both the synthesis and analytical characterization. By understanding the causality behind experimental choices and critical control points, researchers can effectively minimize impurity formation, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction: The Imperative of Purity in Lansoprazole Synthesis

Lansoprazole, chemically known as (RS)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole, is a cornerstone therapy for acid-related gastrointestinal disorders.[1][2] Its efficacy is directly linked to its chemical structure and purity. The synthesis of any API is a multi-step process where impurities can be introduced from starting materials, intermediates, or side reactions. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present at levels of 0.10% or greater.[3]

The synthetic journey to Lansoprazole often begins with substituted pyridines. This guide focuses specifically on a pathway commencing with (4-Chloro-3-methylpyridin-2-yl)methanol. The purity of this initial building block and the precise control of subsequent transformations are paramount. This document aims to provide an in-depth understanding of how this specific precursor dictates the impurity profile of the final Lansoprazole product, offering robust protocols to control these outcomes.

The Synthetic Pathway: From Pyridine Precursor to Final API

The transformation of (4-Chloro-3-methylpyridin-2-yl)methanol into Lansoprazole is a multi-stage process, each with its own set of critical parameters. The overall strategy involves building the two key heterocyclic moieties—the substituted pyridine and the benzimidazole—and linking them via a thioether bond, followed by a controlled oxidation to the final sulfoxide.

G A (4-Chloro-3-methylpyridin-2-yl)methanol B 2-(Hydroxymethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine A->B  Step A: Nucleophilic  Substitution (SNAr) C 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine (Key Intermediate) B->C  Step B: Chlorination   E Lansoprazole Sulfide (Impurity C) C->E  Step C: Condensation   D 2-Mercaptobenzimidazole D->E F Lansoprazole E->F  Step D: Controlled Oxidation   G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways Start (4-Chloro-3-methylpyridin-2-yl)methanol Intermediate1 2-(Hydroxymethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine Start->Intermediate1 Impurity1 Chloro-Lansoprazole Impurity Start->Impurity1 Incomplete Substitution (Step A) Intermediate2 Lansoprazole Sulfide Intermediate1->Intermediate2 Lansoprazole Lansoprazole Intermediate2->Lansoprazole Impurity2 Lansoprazole Sulfone (Impurity A) Intermediate2->Impurity2 Over-oxidation (Step D) note Lansoprazole Sulfide is also Impurity C (Incomplete Oxidation) Lansoprazole->Impurity2 Over-oxidation (Step D) Impurity3 Lansoprazole N-Oxide Lansoprazole->Impurity3 Pyridine N-Oxidation

Figure 2: Key impurity formation pathways originating from the synthetic process.

  • 3.1 Chloro-Lansoprazole Impurity (2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole):

    • Origin: This impurity is a direct consequence of an incomplete nucleophilic substitution in Step A . If (4-Chloro-3-methylpyridin-2-yl)methanol is not fully converted, the chloro-analogue is carried through the subsequent chlorination, condensation, and oxidation steps.

    • Significance: Its structural similarity to Lansoprazole makes it very challenging to purge via crystallization. [4][5]Therefore, control must be exerted at the very first step of the synthesis. [6]* 3.2 Lansoprazole Sulfide (Impurity C):

    • Origin: This is the immediate precursor to Lansoprazole and its presence in the final API results from incomplete oxidation in Step D . [7][8] * Control: This impurity is controlled by ensuring the appropriate stoichiometry of the oxidizing agent and allowing the reaction to proceed to completion, as monitored by in-process controls like HPLC.

  • 3.3 Lansoprazole Sulfone (Impurity A):

    • Origin: This is a classic over-oxidation product formed during Step D . The sulfoxide group of Lansoprazole is further oxidized to a sulfone. [3][4] * Control: This requires careful control over the reaction temperature (typically low), slow, controlled addition of the oxidizing agent, and immediate quenching of the reaction upon completion.

  • 3.4 Lansoprazole N-Oxide:

    • Origin: The nitrogen atom on the pyridine ring can be oxidized by the peroxy acids used in Step D . [3][7]This can happen to the Lansoprazole molecule itself or to earlier intermediates.

    • Control: Using the minimum required amount of oxidant and maintaining low temperatures can help suppress this side reaction.

Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol: Synthesis of Lansoprazole from (4-Chloro-3-methylpyridin-2-yl)methanol

This integrated protocol covers the critical steps leading to the final API.

Part I: Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (Key Intermediate)

  • Step A (SNAr):

    • To a solution of 2,2,2-trifluoroethanol (1.5 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in oil, 1.6 eq) portion-wise at 0 °C under a nitrogen atmosphere. Rationale: Formation of the sodium trifluoroethoxide nucleophile.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (4-Chloro-3-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and monitor by HPLC until the starting material is consumed (<1%). Rationale: Higher temperature is required to drive the SNAr reaction to completion.

    • Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

  • Step B (Chlorination):

    • Dissolve the crude product from Step A in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Rationale: Exothermic reaction; slow addition prevents side reactions and degradation.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the key intermediate, which can be used directly or purified by chromatography.

Part II: Synthesis of Lansoprazole

  • Step C (Condensation to Lansoprazole Sulfide):

    • Dissolve 2-mercaptobenzimidazole (1.0 eq) and sodium hydroxide (1.1 eq) in a mixture of water and ethanol at room temperature. [7] * Add the 2-(chloromethyl)pyridine intermediate (from Part I, 1.05 eq) as a solution in ethanol.

    • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by HPLC).

    • The product, Lansoprazole Sulfide, will often precipitate from the reaction mixture. Filter the solid, wash with cold water, and dry under vacuum. [9][10]4. Step D (Controlled Oxidation to Lansoprazole):

    • Suspend Lansoprazole Sulfide (1.0 eq) in a suitable solvent such as DCM or chloroform.

    • Cool the suspension to -10 °C to 0 °C.

    • Add a solution of m-CPBA (~77%, 1.0-1.1 eq) in the same solvent dropwise over 1-2 hours, maintaining the low temperature. Rationale: This is the most critical control point. Low temperature and slow addition minimize over-oxidation to the sulfone impurity.

    • Monitor the reaction closely by HPLC. The reaction is complete when the sulfide is <0.5% and the sulfone is <0.1%.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess oxidant.

    • Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Lansoprazole by crystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield high-purity Lansoprazole. [4]

Protocol: HPLC Method for In-Process Control and Final Product Analysis

This reversed-phase HPLC (RP-HPLC) method is suitable for separating Lansoprazole from its key process-related impurities.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02 M Phosphate Buffer (pH adjusted to 7.0 with triethylamine) B: Acetonitrile
Gradient Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Detection UV at 285 nm [11]
Column Temp. 30 °C
Injection Vol. 10 µL
Diluent Acetonitrile:Water (50:50)

Expected Elution Order:

  • Lansoprazole N-Oxide

  • Lansoprazole

  • Lansoprazole Sulfide

  • Lansoprazole Sulfone

  • Chloro-Lansoprazole Impurity

Conclusion

The quality of Lansoprazole is intrinsically linked to the purity of its starting materials and the meticulous control of the synthetic process. As demonstrated, the precursor (4-Chloro-3-methylpyridin-2-yl)methanol is a critical determinant of the final impurity profile, most notably for the formation of a challenging chloro-analogue impurity. By implementing robust controls at the initial nucleophilic substitution step and maintaining precise conditions during the final oxidation, manufacturers can consistently produce high-purity Lansoprazole that meets stringent regulatory standards. The protocols and analytical methods detailed in this note provide a validated framework for achieving this goal, emphasizing a proactive, science-driven approach to impurity management in pharmaceutical development.

References

  • Pai, N. R., & Patil, S. S. (Year N/A). Synthesis of Lansoprazole Impurities by Conventional Method. Medicinal Chemistry & Analysis - IJMCA. [Link]

  • Gazzotti, T., Zironi, E., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. [Link]

  • Reddy, G. M., Mukkanti, K., et al. (2008). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Synthetic Communications, 38, 3477–3489. [Link]

  • Li, W., Chen, S., et al. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal, 45(6), 471-473. [Link]

  • Dolitzky, B-Z., et al. (2009). Method for the purification of lansoprazole. U.S.
  • Pawar, S., et al. (2021). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • Reddy, B. P., et al. (2008). Process for preparation of lansoprazole.
  • Li, W., et al. (2010). Synthesis of the impurities of lansoprazole. ResearchGate. [Link]

  • Sahu, R., et al. (2017). Chemical structures of Lansoprazole and its four impurities. ResearchGate. [Link]

  • Kumar, A., et al. (2012). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 5(1), 85-91. [Link]

  • Pharmaffiliates. (n.d.). Lansoprazole-impurities. [Link]

  • Pharmaffiliates. (n.d.). Lansoprazole Sulfide. CAS No: 103577-40-8. [Link]

  • Reddy, G. M., et al. (2014). Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • Kumar, A., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (4-Chloro-3-methylpyridin-2-yl)methanol

Welcome to the technical support center for the purification of (4-Chloro-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Chloro-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this key pharmaceutical intermediate in high purity. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

I. Overview and Initial Assessment

Question: What is (4-Chloro-3-methylpyridin-2-yl)methanol and why is its purity critical?

(4-Chloro-3-methylpyridin-2-yl)methanol is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted pyridine ring, makes it a valuable precursor. The purity of this intermediate is paramount as impurities can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines on the identification and quantification of impurities in drug substances.[3]

Question: What are the likely impurities in my crude (4-Chloro-3-methylpyridin-2-yl)methanol?

The nature and quantity of impurities will largely depend on the synthetic route employed. A common method for synthesizing the target molecule involves the reduction of the corresponding ketone, (4-chloro-3-methylpyridin-2-yl)(phenyl)methanone.[4]

Potential impurities could include:

  • Unreacted Starting Material: The ketone precursor may be present if the reduction reaction did not go to completion.

  • Over-reduction Products: While less common with mild reducing agents like sodium borohydride, stronger reducing agents could potentially lead to the reduction of the pyridine ring or the chloro-substituent.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Side-Reaction Products: The synthesis of substituted pyridines can sometimes result in regioisomers or other byproducts depending on the reaction conditions.[5]

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and relative polarity of the impurities.[6][7]

II. Troubleshooting Common Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of (4-Chloro-3-methylpyridin-2-yl)methanol.

A. Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[8]

Question: My compound is not crystallizing from the solution. What should I do?

This is a common issue that can often be resolved by inducing crystallization. Here's a systematic approach:

  • Scratching the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[9]

  • Seeding: If you have a small amount of pure (4-Chloro-3-methylpyridin-2-yl)methanol, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.[10]

  • Reducing Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[10]

  • Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer for a short period.

Question: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is highly impure.

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool much more slowly.[9]

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]

Question: The purity of my recrystallized product is still low. What are the next steps?

If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • A Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Pre-purification: If the crude material is heavily contaminated, it may be beneficial to perform a preliminary purification by another technique, such as column chromatography, before recrystallization.

B. Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[11][12]

Question: How do I select the right solvent system (mobile phase) for column chromatography?

The key is to find a solvent system that provides good separation between your target compound and the impurities on a TLC plate.

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[9]

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.25 and 0.35. This generally provides the best separation.

  • Separation of Spots: The ideal solvent system will show clear separation between the spot of your desired product and the spots of the impurities.

Question: My compound is not moving down the column (low Rf). What's wrong?

This indicates that the mobile phase is not polar enough to elute your compound.

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[9]

Question: All my compounds are coming off the column at the same time (high Rf). How can I improve separation?

This suggests that the mobile phase is too polar.

  • Decrease Mobile Phase Polarity: Reduce the proportion of the more polar solvent in your mobile phase. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.[9]

Question: I'm seeing streaking or tailing of my compound's band on the column. What causes this?

Streaking can be caused by several factors:

  • Column Overloading: You may have loaded too much crude material onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.[9]

  • Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves down the column.

  • Interaction with Silica Gel: Some compounds, particularly basic ones like pyridines, can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can often mitigate this issue.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of (4-Chloro-3-methylpyridin-2-yl)methanol?

A good starting point for recrystallization would be a solvent pair like ethanol/water or a single solvent such as ethyl acetate or toluene.[8][13] The ideal solvent will need to be determined experimentally.

Q2: How can I monitor the progress of my column chromatography?

Q3: What analytical techniques can I use to confirm the purity of my final product?

  • HPLC: High-Performance Liquid Chromatography is a highly sensitive method for determining purity.[7][15]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[16]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q4: My final product is a yellow oil, but the literature reports a white solid. What happened?

The yellow color likely indicates the presence of persistent impurities. It's also possible that your compound has not yet crystallized. If the compound is known to be a solid, try the crystallization troubleshooting steps mentioned earlier. If it remains an oil, a more rigorous purification by column chromatography may be necessary.

Q5: Are there any specific safety precautions I should take when working with (4-Chloro-3-methylpyridin-2-yl)methanol and the solvents used for its purification?

Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound itself is classified as a warning for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[17] The organic solvents used for purification are often flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

IV. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude (4-Chloro-3-methylpyridin-2-yl)methanol. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude product. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases.[8]

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography
  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, ensuring no air bubbles are trapped.[18] Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with your chosen mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (4-Chloro-3-methylpyridin-2-yl)methanol.

V. Visualization of Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude (4-Chloro-3-methylpyridin-2-yl)methanol Assess Purity Assessment (TLC/HPLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High initial purity ColumnChrom Column Chromatography Assess->ColumnChrom Low initial purity / Multiple impurities Recrystallization->ColumnChrom Purity still low Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: Decision workflow for the purification of (4-Chloro-3-methylpyridin-2-yl)methanol.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Recrystallization Recrystallization Issue No Crystals Oiling Out Low Purity Start->Recrystallization ColumnChrom Column Chromatography Issue Poor Separation Compound Stuck Streaking Start->ColumnChrom Sol1 Sol1 Recrystallization:f0->Sol1 Induce Crystallization (Scratch, Seed) Sol2 Sol2 Recrystallization:f1->Sol2 Re-heat, Add Solvent, Slow Cool Sol3 Sol3 Recrystallization:f2->Sol3 Repeat or Switch to Column Chrom. Sol4 Sol4 ColumnChrom:f0->Sol4 Optimize Mobile Phase (TLC) Sol5 Sol5 ColumnChrom:f1->Sol5 Increase Mobile Phase Polarity Sol6 Sol6 ColumnChrom:f2->Sol6 Reduce Sample Load / Add Modifier

Caption: Troubleshooting guide for common purification issues.

VI. Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption
Typical Purity Achieved >98% (highly dependent on crude purity)>99%
Typical Recovery 60-90%70-95%
Scale Milligrams to KilogramsMicrograms to Grams
Time Requirement ModerateHigh
Solvent Consumption Moderate to HighHigh

References

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • NCERT. PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Sorbtech. (n.d.). Extraction Of Bio-Active Compounds From Medicinal Plants. Retrieved from [Link]

  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • The Royal Society of Chemistry. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Optimization

Optimizing the Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol: A Technical Support Guide

Welcome to the technical support center for the synthesis and optimization of (4-Chloro-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (4-Chloro-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pyridine intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction yields effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield in the synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol, typically prepared by the reduction of a carbonyl precursor like 4-chloro-3-methylpyridine-2-carboxylic acid or its ester, is a frequent issue. The root cause often lies in one of three areas: the reducing agent, reaction conditions, or competing side reactions.

1. Choice and Stoichiometry of Reducing Agent: The most common method for this conversion is a chemical reduction. The choice of hydride donor is critical.

  • Expertise & Experience: Sodium borohydride (NaBH₄) is often the preferred reagent for its selectivity, safety, and favorable cost profile.[1][2] It readily reduces esters and acid chlorides to alcohols. While Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, it is less selective and can potentially reduce the pyridine ring or the chloro-substituent, leading to a mixture of byproducts.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Hydride reagents can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent. Consider titrating the hydride solution to determine its exact molarity before use.

    • Optimize Stoichiometry: A common starting point is using 1.5 to 2.5 equivalents of NaBH₄ relative to the ester. Insufficient reagent will lead to an incomplete reaction, while a large excess can complicate the work-up and increase side reactions.

2. Reaction Conditions:

  • Expertise & Experience: The reduction is typically an exothermic process. Temperature control is paramount to prevent runaway reactions and minimize side product formation.

  • Troubleshooting Steps:

    • Temperature Control: The addition of the reducing agent should be done portion-wise at a low temperature (0-5 °C) to control the initial exotherm.[2] After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

    • Solvent Choice: Anhydrous protic solvents like methanol or ethanol are standard choices for NaBH₄ reductions. Ensure your solvent is completely dry, as water will quench the hydride reagent.

3. Competing Side Reactions:

  • Expertise & Experience: The primary competing reaction is hydrodechlorination, where the chloro group at the C4 position is replaced by a hydrogen atom. This is particularly prevalent during catalytic hydrogenation (e.g., with Pd/C and H₂), which is why chemical reductants are favored for this substrate.[3]

  • Troubleshooting Steps:

    • Avoid Catalytic Hydrogenation: Do not use catalysts like Palladium or Platinum for this reduction, as they are known to cleave C-Cl bonds.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time and avoid prolonged exposure to conditions that might favor side reactions.

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Answer: Impurity profiles can offer significant clues for reaction optimization. The two most common impurities are unreacted starting material and the dechlorinated analog, (3-methylpyridin-2-yl)methanol.

Identifying Impurities:

  • Unreacted Starting Material: This will have a different polarity from the product. In normal-phase chromatography (silica gel), the starting ester or carboxylic acid is typically more polar than the product alcohol.

  • Dechlorinated Byproduct: This impurity can be identified using mass spectrometry (MS), as its molecular weight will be approximately 34.5 g/mol lower than the target compound due to the replacement of Cl with H.

Minimizing Impurities:

Impurity ObservedPotential CauseRecommended Action
Unreacted Starting Material 1. Insufficient reducing agent. 2. Deactivated reducing agent. 3. Reaction time too short.1. Increase equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq). 2. Use a fresh, dry batch of NaBH₄. 3. Monitor via TLC/HPLC and extend reaction time until starting material is consumed.
(3-methylpyridin-2-yl)methanol 1. Over-reduction/harsh conditions. 2. Use of an inappropriate reducing agent (e.g., catalytic hydrogenation).1. Maintain low temperature (0-5 °C) during NaBH₄ addition. 2. Strictly avoid catalytic hydrogenation methods. Stick to chemical hydrides.
Ring-Reduced Species Use of an overly powerful reducing agent (e.g., LiAlH₄ at elevated temperatures).Use a milder reducing agent like NaBH₄. If LiAlH₄ must be used, perform the reaction at very low temperatures (e.g., -78 °C).

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis? A: The ideal and most direct precursor is the methyl ester, methyl 4-chloro-3-methylpyridine-2-carboxylate . It is generally more reactive and soluble in common organic solvents than the corresponding carboxylic acid, leading to cleaner and faster reductions with NaBH₄.

Q: How should I monitor the reaction's progress effectively? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexane/Ethyl Acetate. The product, being an alcohol, will be more polar than the starting ester and thus have a lower Rf value. Spot the reaction mixture alongside a co-spot of the starting material to track its disappearance.

Q: What is the standard work-up and purification procedure? A: After the reaction is complete (as determined by TLC), the standard procedure is:

  • Quench: Cool the reaction mixture in an ice bath and slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄. Be cautious as this produces hydrogen gas.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q: What are the key safety precautions for this reaction? A:

  • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Always handle in a well-ventilated fume hood and add quenching agents slowly and at low temperatures.

  • Solvents: Methanol and other organic solvents are flammable. Ensure there are no ignition sources nearby.

  • Product Handling: The product and related chloropyridines are classified as irritants and may be harmful if swallowed.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Optimized Experimental Protocol

Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol via Ester Reduction

This protocol describes the reduction of methyl 4-chloro-3-methylpyridine-2-carboxylate to the target alcohol.

Materials:

  • Methyl 4-chloro-3-methylpyridine-2-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-chloro-3-methylpyridine-2-carboxylate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (2.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure (4-Chloro-3-methylpyridin-2-yl)methanol.

Visualized Workflows and Pathways

Synthetic Pathway Diagram

Synthesis Ester Methyl 4-chloro-3-methyl- pyridine-2-carboxylate Alcohol (4-Chloro-3-methylpyridin-2-yl)methanol Ester->Alcohol   1. NaBH₄, MeOH, 0°C to RT   2. Aqueous Work-up

Caption: Reduction of the parent ester to the target alcohol.

Troubleshooting Workflow for Low Yield

Troubleshooting start Low Yield Observed check_reagent Check Reagent Quality & Stoichiometry Is NaBH₄ fresh and dry? Are at least 1.5-2.0 eq. used? start->check_reagent check_conditions Review Reaction Conditions Was temperature kept at 0-5°C during addition? Was the solvent anhydrous? start->check_conditions check_side_reactions Analyze for Side Reactions Is there evidence of dechlorination (MS)? Was catalytic hydrogenation used? start->check_side_reactions solution_reagent Solution | {Use fresh NaBH₄ | Increase stoichiometry to 2.0-2.5 eq.} check_reagent->solution_reagent If No solution_conditions Solution | {Improve cooling during addition | Use anhydrous solvent} check_conditions->solution_conditions If No solution_side_reactions Solution | {Strictly use chemical reductants (NaBH₄) | Avoid Pd/C, PtO₂} check_side_reactions->solution_side_reactions If Yes

Caption: A logical flow for diagnosing and solving low yield issues.

References

  • Bionano. Troubleshooting Guides. Available at: [Link]

  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available at: [Link]

  • PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate. Available at: [Link]

  • MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. Available at: [Link]

  • ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available at: [Link]

  • PubMed. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... Available at: [Link]

  • MPG.PuRe. Optimization of Methanol Synthesis under Forced Periodic Operation. Available at: [Link]

  • ChemistryViews. Optimization of Methanol Production. Available at: [Link]

  • Royal Society of Chemistry. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Available at: [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

  • National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • MDPI. Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. Available at: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. 2-Chloroquinoline-3-carboxylic acid. Available at: [Link]

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available at: [Link]

Sources

Troubleshooting

Side reactions in the synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol

Technical Support Center: Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol Welcome to the dedicated technical support guide for the synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol. This resource is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol

Welcome to the dedicated technical support guide for the synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol. This resource is designed for researchers, chemists, and process development professionals who are actively working with this important synthetic intermediate. As a key building block in the development of various pharmaceutical agents, including proton pump inhibitors, its efficient synthesis is critical.

This guide moves beyond simple procedural outlines to delve into the chemical causality behind common synthetic challenges. Here, we address the nuanced side reactions and unexpected outcomes that can arise during synthesis, providing you with robust, field-tested troubleshooting strategies and detailed protocols to enhance the purity, yield, and reproducibility of your experiments.

Part 1: Common Synthetic Pathways & Key Control Points

The synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol is typically achieved via the reduction of a carbonyl group at the 2-position of the pyridine ring. The choice of starting material—be it a carboxylic acid, an ester, or an aldehyde—dictates the selection of the reducing agent and, consequently, the potential side reaction profile.

Below is a diagram illustrating the most common synthetic transformations leading to the target molecule. Understanding these pathways is the first step in diagnosing and mitigating issues.

G cluster_1 Reaction Type cluster_2 Target Product start_acid 4-Chloro-3-methylpyridine- 2-carboxylic acid reduction Reduction start_acid->reduction e.g., LiAlH₄, BH₃ start_ester Methyl 4-chloro-3-methylpyridine- 2-carboxylate start_ester->reduction e.g., LiAlH₄, NaBH₄ start_aldehyde 4-Chloro-3-methylpyridine- 2-carbaldehyde start_aldehyde->reduction e.g., NaBH₄ product (4-Chloro-3-methylpyridin-2-yl)methanol reduction->product G cluster_main Desired Pathway cluster_side Side Reaction start Starting Material (e.g., Ester) product Target Product (4-Chloro-3-methylpyridin-2-yl)methanol start->product Carbonyl Reduction side_product Side Product (3-methylpyridin-2-yl)methanol start->side_product Reductive Dechlorination reductant [H⁻] (e.g., LiAlH₄) reductant->product reductant->side_product

Caption: Competing reaction pathways during reduction.

Question 2: My reaction is sluggish, and upon workup, I isolate a significant amount of unreacted starting material along with a dimeric ether impurity. What's happening?

Answer:

This issue points to two distinct but potentially related problems: incomplete reaction and the formation of a bis-ether.

Causality and Mechanism:

  • Incomplete Reaction:

    • Reagent Deactivation: The most common cause is the deactivation of the hydride reagent (e.g., NaBH₄ or LiAlH₄) by moisture. These reagents react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Insufficient Stoichiometry: For carboxylic acids, LiAlH₄ is consumed by both the carbonyl group and the acidic proton, requiring more than one equivalent. [1]Always use a sufficient excess of the reducing agent.

    • Low Temperature: While important for selectivity, excessively low temperatures can slow the reaction to a crawl. A careful balance is needed.

  • Dimeric Ether Formation: The product, (4-Chloro-3-methylpyridin-2-yl)methanol, is a primary alcohol. Under certain conditions, it can react with a suitable electrophile to form an ether. A likely scenario involves the reaction of the alcohol product with an unreacted activated intermediate, especially if the starting material is a carboxylic acid chloride or a highly reactive ester. More commonly, this can occur if the workup or purification conditions are inappropriate (e.g., heating under acidic conditions).

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. Handle hydride reagents under an inert atmosphere (Nitrogen or Argon).

  • Verify Reagent Activity: If possible, test your reducing agent on a simple, reliable substrate to confirm its activity.

  • Controlled Temperature Increase: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to ensure complete conversion without promoting side reactions.

  • Careful Workup: Quench the reaction at low temperatures and avoid strong acids during workup if possible. Purification via silica gel chromatography is generally effective at removing both unreacted starting material and higher-boiling dimeric impurities.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best analytical method to monitor the reaction progress and identify impurities? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting material. LC-MS is invaluable for confirming the mass of the desired product and identifying the molecular weights of any side products, which is crucial for troubleshooting issues like dechlorination or dimerization.

Q: How should I purify the final product? A: For laboratory scale, flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of the desired alcohol from less polar starting materials and more polar byproducts. For larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may be a more practical option.

Q: What are the recommended storage conditions for (4-Chloro-3-methylpyridin-2-yl)methanol? A: The compound is a solid at room temperature. [3]It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Long-term storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to prevent slow degradation. [3]

Part 4: Key Experimental Protocol

Protocol: Reduction of Methyl 4-chloro-3-methylpyridine-2-carboxylate with Sodium Borohydride

This protocol is optimized to minimize the risk of dechlorination while ensuring high conversion.

Materials:

  • Methyl 4-chloro-3-methylpyridine-2-carboxylate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 - 3.0 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried round-bottom flask and magnetic stir bar

Procedure:

  • Setup: Place the methyl 4-chloro-3-methylpyridine-2-carboxylate (1.0 eq) in the oven-dried round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Add anhydrous methanol (approx. 10-15 mL per gram of ester) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add the Sodium Borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise above 5-10 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly add saturated NaHCO₃ solution to quench the excess NaBH₄. Stir for 15 minutes.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add Dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-Chloro-3-methylpyridin-2-yl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Quantitative Data Summary

ParameterStarting MaterialReagentKey Side ProductTypical Purity (Post-Chromatography)
Yield Carboxylic AcidLiAlH₄(3-methylpyridin-2-yl)methanol>95%
Yield Ester [2]NaBH₄Unreacted Ester>98%
Molecular Weight N/AN/AN/A157.60 g/mol [3]
Appearance N/AN/AN/AWhite to off-white solid

References

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.

  • 4-Chloro-2-pyridinemethanol - Chem-Impex.

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace.

  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem.

  • 152402-96-5|(4-Chloro-3-methylpyridin-2-yl)methanol hydrochloride - BLDpharm.

  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents.

  • 2-chloro-3-methyl-pyridine-4-carbaldehyde - Pipzine Chemicals.

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company.

  • A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies - Benchchem.

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry - ACS Publications.

  • Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions | Request PDF - ResearchGate.

  • Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem.

  • Grignard Reagents - Chemistry LibreTexts.

  • Derivatives of Carboxylic Acids - MSU chemistry.

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC - PubMed Central.

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride | Pharmaffiliates.

  • Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.

  • 6-Chloro-3-methylpyridine-2-carboxylic acid - Pipzine Chemicals.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH.

  • (4-Chloro-pyridin-2-yl)-methanol AldrichCPR 63071-10-3 - Sigma-Aldrich.

  • (4-Chloro-3,5-dimethylpyridin-2-yl)methanol - Sigma-Aldrich.

Sources

Optimization

Degradation pathways of (4-Chloro-3-methylpyridin-2-yl)methanol under stress conditions

Technical Support Center: (4-Chloro-3-methylpyridin-2-yl)methanol Introduction: The Criticality of Forced Degradation Studies Welcome to the technical support guide for (4-Chloro-3-methylpyridin-2-yl)methanol. As a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Chloro-3-methylpyridin-2-yl)methanol

Introduction: The Criticality of Forced Degradation Studies

Welcome to the technical support guide for (4-Chloro-3-methylpyridin-2-yl)methanol. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is not merely an academic exercise—it is a regulatory and safety imperative. Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability studies.[1] The objective is to identify the likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can reliably separate the intact substance from its degradants.[1][2] This guide provides field-proven insights, troubleshooting protocols, and validated methodologies to support your research and development efforts, ensuring the robustness and integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is (4-Chloro-3-methylpyridin-2-yl)methanol and why is its stability a concern?

(4-Chloro-3-methylpyridin-2-yl)methanol (CAS No. 59886-85-0) is a substituted pyridine derivative often used as an organic building block in the synthesis of more complex molecules, particularly gastrointestinal agents like Dexlansoprazole.[3] Its stability is paramount because any degradation can lead to the formation of impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and shelf-life. Regulatory bodies like the ICH mandate these studies to ensure the quality of the final drug product.[1]

Q2: What are the most chemically labile "hot spots" on the (4-Chloro-3-methylpyridin-2-yl)methanol molecule?

Based on its structure, we can predict several potential sites for degradation:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is highly susceptible to oxidation, which could convert it first to an aldehyde (4-Chloro-3-methylpicolinaldehyde) and subsequently to a carboxylic acid (4-Chloro-3-methylpicolinic acid). This is a common pathway for benzylic alcohols.

  • Chloro Group (-Cl): The chloro substituent on the pyridine ring can be a target for nucleophilic substitution, particularly under hydrolytic (acidic or alkaline) or photolytic conditions. This could lead to its replacement by a hydroxyl group, forming a hydroxypyridine derivative.

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts specific reactivity. It can be protonated under acidic conditions, potentially altering the electron density of the ring and influencing the rate of other reactions. The ring itself can also undergo degradation through more complex mechanisms under harsh oxidative or photolytic stress.

Q3: What is the recommended analytical technique for monitoring the degradation of this compound?

The industry standard for developing a stability-indicating method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with a Photo Diode Array (PDA) detector.[4] This choice is based on several factors:

  • Specificity: RP-HPLC, especially with modern C18 columns, provides excellent resolving power to separate the parent compound from its various degradation products.[4][5]

  • Quantification: The technique allows for precise quantification of the parent drug and the degradants, which is essential for determining the rate of degradation and ensuring mass balance.

  • Peak Purity Analysis: A PDA detector is crucial as it allows for peak purity analysis, confirming that the chromatographic peak for the parent compound is not co-eluting with any degradants or impurities.[6]

Troubleshooting Guide: Navigating Experimental Challenges

Q1: I'm observing nearly 100% degradation of the parent compound in my acidic stress study. How can I obtain a partial degradation profile (5-30%) to better understand the pathway?[6]

Answer: Complete degradation indicates that your stress conditions are too harsh. The goal of forced degradation is to generate a representative sample of degradants, not to destroy the molecule entirely.

  • Causality: The pyridine nitrogen is basic and will be fully protonated in strong acid (e.g., 1 M HCl). This can significantly activate the ring towards certain reactions or increase the compound's solubility and reactivity, leading to rapid degradation.

  • Solution Pathway:

    • Reduce Acid Molarity: Begin by decreasing the acid concentration significantly. Instead of 1 M HCl, try 0.1 M HCl or even 0.01 M HCl.[6][7]

    • Lower the Temperature: If you are heating the sample (e.g., at 60°C), perform the experiment at room temperature first.[8]

    • Shorten Exposure Time: Reduce the incubation time from 24 hours to shorter intervals like 2, 4, or 8 hours, analyzing the sample at each point to track the degradation progress.

Q2: My oxidative stress experiment with 3% hydrogen peroxide at room temperature shows no degradation. Does this mean the molecule is stable to oxidation?

Answer: Not necessarily. The absence of degradation under mild conditions suggests stability, but forced degradation studies require evidence of degradation to prove the method is "stability-indicating."

  • Causality: The activation energy for oxidation can be high, and some reactions require more potent reagents or energy input (e.g., heat) to proceed at an observable rate.

  • Solution Pathway:

    • Increase Oxidant Concentration: Escalate the concentration of hydrogen peroxide from 3% to a higher level, such as 30%.

    • Introduce Heat: Gently heat the reaction mixture. Refluxing the sample with 3% H₂O₂ at 60°C for a few hours is a common next step.[8][9]

    • Check for Radical Initiators: In some cases, the presence of a metal catalyst (like trace Fe²⁺) or exposure to UV light can initiate radical-based oxidation pathways. Ensure your peroxide solution is fresh and appropriately stored.

Q3: My post-degradation analysis shows a poor mass balance (e.g., the sum of the parent peak and degradant peaks is only 70%). What could be the cause?

Answer: Poor mass balance is a common issue that points to several possibilities. It's critical to resolve this to ensure all significant degradants are being monitored.

  • Potential Causes & Solutions:

    • Non-UV Active Degradants: One or more degradation products may lack a chromophore that absorbs at your chosen analytical wavelength.

      • Solution: Use a PDA detector and examine the chromatograms at multiple wavelengths (e.g., 220 nm, 254 nm, 270 nm) to search for missing peaks. If available, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be invaluable.

    • Precipitation: A degradant may be insoluble in the sample matrix and has precipitated out of the solution.

      • Solution: Visually inspect the sample vial for any solid material. If precipitation is suspected, try altering the diluent composition (e.g., increasing the percentage of organic solvent) to ensure all components remain in solution.

    • Formation of Volatiles: The degradation may have produced volatile products that were lost during sample handling or heating.

      • Solution: This is more challenging to address. If suspected, Headspace GC-MS is the appropriate technique to identify volatile degradants.

    • Co-elution: A degradant peak may be hidden under the large parent peak or another impurity peak.

      • Solution: Perform peak purity analysis using a PDA detector. If purity fails, optimize the HPLC method (e.g., change the mobile phase gradient, pH, or column chemistry) to improve resolution.

Experimental Protocols & Data Presentation

General Protocol for Sample Preparation
  • Prepare a stock solution of (4-Chloro-3-methylpyridin-2-yl)methanol in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) at a concentration of approximately 1 mg/mL.[9]

  • For each stress condition, transfer a known volume (e.g., 1 mL) of the stock solution into a clean vial.

  • Add the stressor (acid, base, or oxidant).

  • Incubate for the specified time and temperature.

  • After incubation, neutralize the sample if necessary (acid with base, base with acid) to halt the reaction and prevent damage to the HPLC column.

  • Dilute the sample to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase or a suitable diluent.

Stress Condition Protocols
Stress ConditionReagent/MethodTypical ConditionsNotes & Rationale
Acid Hydrolysis 0.1 M HClHeat at 60°C for 8 hours.[8]Aims to induce acid-catalyzed reactions. The pyridine nitrogen will be protonated. Monitor for potential dechlorination.
Alkaline Hydrolysis 0.1 M NaOHHeat at 60°C for 4 hours.[8]Aims to induce base-catalyzed reactions. The chloro group is a primary target for nucleophilic substitution by hydroxide.[10]
Oxidative Degradation 30% H₂O₂Store at room temperature for 24 hours.The hydroxymethyl group is the most likely site of oxidation. This strong condition is used to force the reaction.
Thermal Degradation Dry Heat (Oven)105°C for 48 hours (for solid state).[8]Evaluates the intrinsic thermal stability of the molecule in the solid form.
Photolytic Degradation UV/Visible LightExpose solution to direct sunlight or a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²).[11]The aromatic ring system and the C-Cl bond are susceptible to degradation via photochemical reactions.[12][13]
Summary of Potential Degradation Products
Degradation PathwayPotential Degradant NameHypothesized StructureExpected m/z [M+H]⁺
Oxidation 4-Chloro-3-methylpicolinaldehydeC₇H₆ClNO156.0
Oxidation 4-Chloro-3-methylpicolinic acidC₇H₆ClNO₂172.0
Hydrolysis (4-Hydroxy-3-methylpyridin-2-yl)methanolC₇H₉NO₂140.1

Visualizations: Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the logical flow of a comprehensive forced degradation study, from initial setup to final analysis and reporting.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep Prepare 1 mg/mL Stock Solution of (4-Chloro-3-methylpyridin-2-yl)methanol control Prepare Control Sample (Unstressed) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (30% H₂O₂, RT) prep->oxid thermal Thermal Stress (105°C, Solid) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo neutralize Neutralize & Dilute All Stressed Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating RP-HPLC-PDA Method neutralize->hplc eval Evaluate Chromatograms: - % Degradation - Peak Purity - Mass Balance hplc->eval char Characterize Major Degradants (LC-MS, NMR) eval->char path Propose Degradation Pathways char->path

Caption: A standard workflow for conducting forced degradation studies.

Hypothesized Degradation Pathways

This diagram outlines the most probable degradation pathways for (4-Chloro-3-methylpyridin-2-yl)methanol under oxidative and hydrolytic stress conditions.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent (4-Chloro-3-methylpyridin-2-yl)methanol (Parent Molecule) aldehyde 4-Chloro-3-methylpicolinaldehyde parent->aldehyde [O] (e.g., H₂O₂) hydrolyzed (4-Hydroxy-3-methylpyridin-2-yl)methanol parent->hydrolyzed H₂O / OH⁻ (Hydrolysis of C-Cl) acid 4-Chloro-3-methylpicolinic acid aldehyde->acid Further Oxidation

Caption: Predicted degradation pathways under stress conditions.

References

  • Title: Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC - NIH Source: National Institutes of Health URL
  • Title: (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • Title: Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the Source: Not specified URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health URL
  • Title: Method Development and Photolytic Degradation Study of - Asian Journal of Pharmaceutical Analysis Source: Asian Journal of Pharmaceutical Analysis URL
  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH Source: National Institutes of Health URL
  • Title: Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research Source: BJSTR Publishers URL
  • Title: A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk Source: Semantic Scholar URL
  • Title: Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods Source: Lirias URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Not specified URL
  • Title: Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography Source: ResearchGate URL
  • Title: Trends in Analytical chemistry - CONICET Source: CONICET URL
  • Title: 59886-85-0|(4-Chloro-3-methylpyridin-2-yl)
  • Title: Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods Source: Lirias URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of (4-Chloro-3-methylpyridin-2-yl)methanol: A Predictive and Comparative Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals The Power of Prediction: Deconstructing the ¹H NMR Spectrum The ¹H NMR spectrum of a substituted pyridine is a nuanced reflection of its el...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Power of Prediction: Deconstructing the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted pyridine is a nuanced reflection of its electronic and steric environment. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are dictated by the nature and position of the substituents. In the case of (4-Chloro-3-methylpyridin-2-yl)methanol, we have three key functional groups influencing the pyridine ring:

  • A Chloro Group at C4: As an electronegative, electron-withdrawing group, it deshields nearby protons, causing a downfield shift in their resonance.

  • A Methyl Group at C3: This electron-donating group introduces a shielding effect, leading to an upfield shift of adjacent protons.

  • A Methanol Group at C2: The -CH₂OH group is weakly electron-withdrawing and its primary influence is on the adjacent protons.

By dissecting the individual and combined effects of these substituents, we can construct a highly accurate predicted ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of (4-Chloro-3-methylpyridin-2-yl)methanol

Based on the analysis of substituent effects and comparison with related compounds, the following ¹H NMR spectral data are predicted for (4-Chloro-3-methylpyridin-2-yl)methanol in a standard deuterated solvent like CDCl₃.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant(s) (Hz) Rationale
H5~ 7.2 - 7.4DoubletJ₅,₆ ≈ 5-6deshielded by the adjacent chloro group at C4.
H6~ 8.2 - 8.4DoubletJ₅,₆ ≈ 5-6deshielded by the nitrogen atom and the chloro group.
-CH₃~ 2.2 - 2.4SingletN/ATypical chemical shift for a methyl group on a pyridine ring.
-CH₂OH~ 4.7 - 4.9Singlet or DoubletJCH₂,OH (if observable) ≈ 5-6deshielded by the aromatic ring and adjacent to an electronegative oxygen.
-OHVariableSinglet (broad)N/AChemical shift is concentration and temperature dependent; often exchanges with trace water.

A Comparative Analysis: Building the Prediction from Simpler Pyridines

To validate our prediction, we can compare the expected chemical shifts with experimental data from simpler, related pyridine derivatives. This comparative approach allows us to observe the incremental effects of each substituent.

Compound H2/H6 (ppm) H3/H5 (ppm) H4 (ppm) Other Signals (ppm)
Pyridine[1]8.597.237.62N/A
3-Methylpyridine8.44, 8.427.167.462.32 (-CH₃)
2-Chloropyridine8.39 (H6)7.23 (H5)7.64 (H4)N/A
2-Pyridinemethanol8.45 (H6)7.15 (H5)7.65 (H4)4.75 (-CH₂OH), 5.4 (-OH)
3-Methyl-2-phenylpyridine[2]8.56 (H6)7.20 (H5)7.60 (H4)2.38 (-CH₃)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

This comparison clearly illustrates the shielding effect of the methyl group (upfield shift) and the deshielding effect of the chloro group and the pyridine nitrogen (downfield shift). The data from 3-methyl-2-phenylpyridine is particularly insightful, as it models the substitution pattern at positions 2 and 3, providing a strong basis for our prediction of the H5 and H6 signals in the target molecule[2].

Understanding the Nuances: Coupling Constants in Substituted Pyridines

The splitting patterns in the ¹H NMR spectrum are governed by proton-proton coupling constants. In pyridine systems, the magnitude of the coupling constant is dependent on the number of bonds separating the protons:

  • Ortho coupling (³J): Typically the largest, in the range of 4-6 Hz.

  • Meta coupling (⁴J): Smaller, around 1-3 Hz.

  • Para coupling (⁵J): Usually very small or not observed (<1 Hz).

Substituents can modulate these coupling constants. Electron-withdrawing groups can slightly decrease the value of ortho coupling constants, while electron-donating groups may have the opposite effect. For (4-Chloro-3-methylpyridin-2-yl)methanol, the primary observable coupling will be the ortho coupling between H5 and H6, predicted to be in the range of 5-6 Hz, resulting in two doublets.

Experimental Protocol for ¹H NMR Analysis

For researchers seeking to acquire an experimental spectrum, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of (4-Chloro-3-methylpyridin-2-yl)methanol.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
  • Shim the magnetic field to obtain sharp, symmetrical peaks.
  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Measure the chemical shifts relative to the internal standard.
  • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Logical Framework for Spectral Interpretation

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

While an experimental ¹H NMR spectrum for (4-Chloro-3-methylpyridin-2-yl)methanol is not widely available, a detailed and reliable prediction can be formulated through a systematic, comparative analysis of related compounds. This guide provides a robust framework for understanding the key spectral features of this important heterocyclic building block. By applying the principles of substituent effects and coupling constants, researchers can confidently predict and interpret the ¹H NMR spectrum, facilitating its identification and use in further synthetic applications. This predictive approach, grounded in fundamental NMR theory and validated by experimental data from analogous structures, serves as a powerful tool in the arsenal of the modern chemical researcher.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • Coupling Constants. In Structure Elucidation by NMR in Organic Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of (4-Chloro-3-methylpyridin-2-yl)methanol

This guide provides an in-depth, multi-technique workflow for the structural confirmation of (4-Chloro-3-methylpyridin-2-yl)methanol. We will explore the causality behind our choice of analytical methods and compare the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, multi-technique workflow for the structural confirmation of (4-Chloro-3-methylpyridin-2-yl)methanol. We will explore the causality behind our choice of analytical methods and compare the expected data with that of a closely related constitutional isomer, (6-Chloro-3-methylpyridin-2-yl)methanol , to highlight the resolving power of a well-designed analytical strategy.

The Challenge: Distinguishing Constitutional Isomers

Constitutional isomers often exhibit similar physical properties, making their differentiation challenging.[4][5] For our target compound, (4-Chloro-3-methylpyridin-2-yl)methanol (Molecular Formula: C₇H₈ClNO), a simple transposition of the chloro and methyl groups can lead to several isomers. A robust analytical approach must therefore provide definitive evidence of the precise substitution pattern on the pyridine ring.

Our comparative analysis will focus on distinguishing the target compound from (6-Chloro-3-methylpyridin-2-yl)methanol , an isomer that presents a distinct yet related analytical profile.

An Integrated Analytical Workflow

A confident structural assignment relies not on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our recommended workflow integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Structural_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation Sample Test Sample (C₇H₈ClNO) MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern Sample->MS Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups Sample->IR Functional Groups NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Initial Proton/Carbon Environment MS->NMR_1D Proceed if MW correct IR->NMR_1D Proceed if OH present NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Confirm Connectivity NMR_1D->NMR_2D Ambiguity in assignment? Structure Confirmed Structure NMR_2D->Structure Unambiguous Connectivity

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry is the initial and most direct method to confirm the molecular weight and elemental formula. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.[6][7] Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] This signature provides immediate evidence for the presence of a single chlorine atom in the molecule.

Expected Data:

  • High-Resolution MS (HRMS): An exact mass measurement will confirm the elemental composition (C₇H₈ClNO).

  • Isotopic Pattern: The mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of approximately 3:1, characteristic of a monochlorinated compound.[7][8]

Both (4-Chloro-3-methylpyridin-2-yl)methanol and its isomer (6-Chloro-3-methylpyridin-2-yl)methanol have the same molecular formula and will produce identical results in this initial MS screen. While MS confirms the "what" (the formula), it cannot distinguish the "where" (the connectivity).

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid confirmation of the key functional groups present.[9][10][11][12][13] For our target molecule, the most important features are the alcohol O-H stretch and the various bonds associated with the substituted pyridine ring.

Expected Data for (4-Chloro-3-methylpyridin-2-yl)methanol:

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
O-H Stretch (Alcohol) 3200-3600 (Broad) Confirms the presence of the hydroxyl group.
C-H Stretch (Aromatic) 3000-3100 Indicates protons on the pyridine ring.
C-H Stretch (Aliphatic) 2850-3000 From the methyl (CH₃) and methylene (CH₂) groups.
C=C, C=N Stretch (Aromatic Ring) 1400-1600 Characteristic absorptions for the pyridine ring.
C-O Stretch (Primary Alcohol) ~1050 Confirms the primary alcohol functionality.

| C-Cl Stretch | 600-800 | Indicates the presence of the chloro substituent. |

This technique serves as a crucial validation step. The presence of a broad O-H stretch and the characteristic aromatic signals confirms we have a hydroxymethyl-substituted pyridine derivative. However, like MS, IR spectroscopy will not typically distinguish between constitutional isomers with the same functional groups.

NMR Spectroscopy: The Decisive Technique

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[14][15][16][17] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular structure and definitively differentiate between isomers.

¹H NMR: Mapping the Proton Environment

The key to distinguishing our target from its isomer lies in the signals from the two protons on the pyridine ring. Their chemical shifts and, most importantly, their coupling patterns provide a unique fingerprint of the substitution pattern.

Comparative ¹H NMR Predictions (in CDCl₃, ~300-400 MHz):

(4-Chloro-3-methylpyridin-2-yl)methanol (6-Chloro-3-methylpyridin-2-yl)methanol (Isomer)
H-5: ~8.3 ppm (d, J ≈ 5 Hz)H-4: ~7.6 ppm (d, J ≈ 8 Hz)
H-6: ~7.2 ppm (d, J ≈ 5 Hz)H-5: ~7.2 ppm (d, J ≈ 8 Hz)
-CH₂-: ~4.8 ppm (s)-CH₂-: ~4.8 ppm (s)
-CH₃: ~2.4 ppm (s)-CH₃: ~2.4 ppm (s)
-OH: Variable (broad s)-OH: Variable (broad s)
(Note: Chemical shifts (ppm) are approximate. J = coupling constant in Hz; d = doublet; s = singlet)

Expertise & Causality:

  • Chemical Shift: In the target molecule, H-5 is adjacent to the electron-withdrawing chlorine atom, shifting it significantly downfield (~8.3 ppm). H-6 is adjacent to the nitrogen atom but is less affected.

  • Coupling: The two aromatic protons (H-5 and H-6) are meta to each other in the isomer but are ortho in the target. This is a critical distinction. However, given the substitution pattern, we expect to see two distinct doublets for the aromatic protons in both cases. The key differentiator is the coupling constant (J-value). The ortho-coupling in the 6-chloro isomer (H-4 and H-5) will result in a larger J-value (~8 Hz) compared to the meta-coupling, which is typically smaller. However, in the 4-chloro target, H-5 and H-6 are adjacent and should also exhibit ortho coupling. The specific electronic effects of the substituents will fine-tune these values. The definitive assignment comes from 2D NMR.

¹³C NMR: The Carbon Skeleton

¹³C NMR provides information on the number and type of carbon atoms. While useful for confirming the overall carbon count, differentiating isomers based on ¹³C shifts alone can be challenging without predictive software or reference spectra.[18][19]

Expected Number of Signals:

  • Target Compound: 7 distinct carbon signals are expected (5 for the pyridine ring, 1 for -CH₂, 1 for -CH₃).

  • Isomer: 7 distinct carbon signals are also expected.

2D NMR: Unambiguous Confirmation

When 1D NMR is insufficient, 2D NMR experiments like COSY, HSQC, and HMBC are employed to establish definitive correlations.

NMR_Logic cluster_main 2D NMR Correlation Logic for (4-Chloro-3-methylpyridin-2-yl)methanol HMBC HMBC Spectrum (Long-Range ¹H-¹³C Correlations) CH2_Protons Protons of -CH₂- (~4.8 ppm) CH3_Protons Protons of -CH₃ (~2.4 ppm) C2 C-2 (Attached to -CH₂) CH2_Protons->C2 ³J correlation C3 C-3 (Attached to -CH₃) CH2_Protons->C3 ²J correlation CH3_Protons->C2 ³J correlation CH3_Protons->C3 ²J correlation C4 C-4 (Attached to -Cl) CH3_Protons->C4 ³J correlation

Caption: Key HMBC correlations confirming the substituent positions.

Expertise & Causality (HMBC - Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.

  • For the Target (4-Chloro-3-methylpyridin-2-yl)methanol):

    • The protons of the -CH₂- group (~4.8 ppm) should show a correlation to the carbon bearing the methyl group (C-3 ) and the carbon bearing the chlorine (C-4 , though this might be weak).

    • Crucially, the protons of the -CH₃ group (~2.4 ppm) will show correlations to the carbon with the methylene group (C-2 ), the carbon they are attached to (C-3 ), and the carbon with the chlorine atom (C-4 ). This three-bond correlation from the methyl protons to the chlorinated carbon is definitive proof of the 4-chloro, 3-methyl substitution pattern.

  • For the Isomer (6-Chloro-3-methylpyridin-2-yl)methanol): The methyl protons would show correlations to C-2, C-3, and C-4, but C-4 would not be the chlorinated carbon. Instead, a long-range correlation from an aromatic proton (H-5) to the chlorinated carbon (C-6) would be observed.

Experimental Protocols

Trustworthiness through Detailed Methodology

To ensure reproducibility, the following are generalized but critical procedural steps.

1. Sample Preparation:

  • Accurately weigh ~5-10 mg of the sample.

  • For NMR, dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For IR, the sample can be analyzed neat as a thin film (if liquid) or as a KBr pellet (if solid).

2. NMR Spectroscopy (300 MHz Spectrometer):

  • ¹H NMR: Acquire 16-32 scans with a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

  • ¹³C NMR: Acquire 1024-2048 scans with proton decoupling. Use a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

  • HMBC: Set the experiment to optimize for long-range couplings of 8 Hz. Acquire sufficient scans to achieve a good signal-to-noise ratio for correlation peaks.

3. High-Resolution Mass Spectrometry (HRMS - ESI-TOF):

  • Calibrate the instrument using a known standard immediately before analysis.

  • Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., 50-500 m/z).

Conclusion

The structural confirmation of (4-Chloro-3-methylpyridin-2-yl)methanol is a clear example of the necessity of an integrated analytical approach. While MS and IR provide foundational evidence of the molecular formula and functional groups, they are insufficient to distinguish it from its constitutional isomers. The definitive assignment is achieved through a logical application of NMR spectroscopy, particularly 2D techniques like HMBC. By correlating specific protons (e.g., the methyl group) to key carbons (e.g., the carbon bearing the chlorine), an unambiguous and scientifically sound structural assignment can be made, providing the confidence needed for subsequent research and development.

References

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. Available from: [Link]

  • Chad's Prep. (2020). 5.5 How to Identify Type of Isomerism | Organic Chemistry. YouTube. Available from: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • MDPI. On the Origins of Some Spectroscopic Properties of “Purple Iron” (the Tetraoxoferrate(VI) Ion) and Its Pourbaix Safe-Space. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Available from: [Link]

  • Melissa Maribel. (2019). Finding Constitutional Isomers and How to Draw Them | Organic Chemistry. YouTube. Available from: [Link]

  • Master Organic Chemistry. Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Available from: [Link]

  • ResearchGate. Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)... Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • RSC Publishing. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Available from: [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available from: [Link]

  • Pearson. Constitutional Isomers Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • RSC Publishing. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Available from: [Link]

  • ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available from: [Link]

  • Transformation Tutoring. (2019). How To Recognize Structural/Constitutional/ Isomers? (with examples). YouTube. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • ResearchGate. FTIR spectra of adsorbed pyridine for different catalysts (A): HZ80-fresh, (B). Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • gsrs. 2-(((4-CHLORO-3-METHYLPYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE, (+/-)-. Available from: [Link]

  • Texas Tech University. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater.* Available from: [Link]

  • Pharmaffiliates. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Available from: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of (4-Chloro-3-methylpyridin-2-yl)methanol and (6-chloro-3-methylpyridin-2-yl)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted pyridine intermediates is...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted pyridine intermediates is a cornerstone of rational molecular design. This guide provides an in-depth comparative analysis of two isomeric building blocks: (4-Chloro-3-methylpyridin-2-yl)methanol and (6-chloro-3-methylpyridin-2-yl)methanol. The strategic placement of the chloro substituent on the pyridine ring profoundly influences the electron distribution and steric environment, thereby dictating the reactivity of the hydroxymethyl group, the chloro moiety itself, and the pyridine nitrogen.

Structural and Electronic Considerations: A Tale of Two Isomers

The fundamental difference between (4-Chloro-3-methylpyridin-2-yl)methanol and (6-chloro-3-methylpyridin-2-yl)methanol lies in the position of the electron-withdrawing chloro group relative to the nitrogen atom and the hydroxymethyl functional group.

  • In (4-Chloro-3-methylpyridin-2-yl)methanol , the chloro group is at the 4-position (para to the nitrogen). This placement allows for strong resonance and inductive electron withdrawal from the entire ring system.

  • In (6-chloro-3-methylpyridin-2-yl)methanol , the chloro group is at the 6-position (ortho to the nitrogen). Its proximity to the nitrogen atom significantly modulates the electronic landscape of the pyridine ring.

These positional differences have significant implications for the electron density at various points in the molecule, which in turn governs their reactivity in different chemical transformations.

Comparative Reactivity Analysis

We will now delve into a comparative analysis of the reactivity of these two isomers in three key areas of synthetic interest.

Oxidation of the Hydroxymethyl Group

The conversion of the primary alcohol to an aldehyde or a carboxylic acid is a common synthetic step. The ease of this oxidation is influenced by the electron density at the carbinol carbon.

Predicted Reactivity:

(6-chloro-3-methylpyridin-2-yl)methanol is predicted to undergo oxidation more readily than (4-Chloro-3-methylpyridin-2-yl)methanol.

Rationale:

The chloro group at the 4-position in (4-Chloro-3-methylpyridin-2-yl)methanol exerts a stronger electron-withdrawing effect on the 2-position through resonance, making the hydroxymethyl group more electron-deficient. This can slightly disfavor the initial hydride abstraction step in many oxidation mechanisms. Conversely, the chloro group at the 6-position in the other isomer has a less pronounced deactivating effect on the 2-position.

Supporting Evidence from Analogous Systems:

While specific data for these molecules is unavailable, the oxidation of substituted methylpyridines to their corresponding carboxylic acids is a known transformation[1]. For instance, a common method for synthesizing 4-chlorophenyl-2-pyridinylmethanol involves the oxidation of 2-(p-chlorobenzyl)pyridine to the corresponding ketone, followed by reduction[2]. This two-step process highlights that oxidation of a group at the 2-position of a 4-chloropyridine is a feasible transformation.

Table 1: Predicted Relative Reactivity in Oxidation

IsomerPredicted Ease of OxidationRationale
(4-Chloro-3-methylpyridin-2-yl)methanolLowerStronger electron-withdrawing effect from the 4-chloro group deactivates the hydroxymethyl group.
(6-chloro-3-methylpyridin-2-yl)methanolHigherThe 6-chloro group has a less pronounced deactivating effect on the 2-position.

Experimental Protocol: A Proposed Comparative Oxidation Study

To empirically validate the predicted reactivity, a parallel oxidation experiment could be conducted.

Materials:

  • (4-Chloro-3-methylpyridin-2-yl)methanol

  • (6-chloro-3-methylpyridin-2-yl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To separate solutions of (4-Chloro-3-methylpyridin-2-yl)methanol (1 mmol) and (6-chloro-3-methylpyridin-2-yl)methanol (1 mmol) in 50 mL of DCM, add activated MnO₂ (10 mmol).

  • Stir the reactions vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (or after a set time, e.g., 24 hours, for comparison), filter the reaction mixtures through a pad of celite, washing with DCM.

  • Dry the filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehydes by flash column chromatography on silica gel.

  • Compare the reaction times and isolated yields to determine the relative reactivity.

dot

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Oxidation cluster_product Products SM1 (4-Chloro-3-methylpyridin-2-yl)methanol React MnO2, DCM Room Temperature SM1->React SM2 (6-chloro-3-methylpyridin-2-yl)methanol SM2->React P1 4-Chloro-3-methylpicolinaldehyde React->P1 P2 6-chloro-3-methylpicolinaldehyde React->P2

Caption: Proposed workflow for the comparative oxidation.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The replacement of the chloro substituent by a nucleophile is a key reaction for introducing further diversity. The reactivity in SNAr is governed by the electrophilicity of the carbon bearing the chlorine and the stability of the intermediate Meisenheimer complex.

Predicted Reactivity:

(4-Chloro-3-methylpyridin-2-yl)methanol is predicted to be significantly more reactive towards nucleophilic aromatic substitution than (6-chloro-3-methylpyridin-2-yl)methanol.

Rationale:

The pyridine nitrogen is strongly electron-withdrawing, and this effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. In (4-Chloro-3-methylpyridin-2-yl)methanol, the chloro group is at the activated 4-position. Nucleophilic attack at this position leads to a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. In (6-chloro-3-methylpyridin-2-yl)methanol, the chloro group is at the 6-position, which is also activated. However, the presence of the hydroxymethyl group at the adjacent 2-position may introduce some steric hindrance to the approaching nucleophile. More importantly, the delocalization of the negative charge in the Meisenheimer complex for the 6-substituted isomer is generally less favorable than for the 4-substituted isomer.

Supporting Evidence from Analogous Systems:

It is a well-established principle that nucleophilic substitution on halopyridines occurs most readily at the 2- and 4-positions[3]. Furthermore, studies on the synthesis of quinoline derivatives have shown that nucleophilic substitution of a chloro group on the ring is a viable method for introducing amine functionalities[4][5]. The synthesis of 2-chloro-6-methylaniline also provides insights into reactions on substituted chloropyridines[6].

Table 2: Predicted Relative Reactivity in SNAr

IsomerPredicted SNAr ReactivityRationale
(4-Chloro-3-methylpyridin-2-yl)methanolHigherChloro group at the activated 4-position; strong resonance stabilization of the Meisenheimer complex by the pyridine nitrogen.
(6-chloro-3-methylpyridin-2-yl)methanolLowerChloro group at the activated 6-position, but potential for steric hindrance from the adjacent hydroxymethyl group and less favorable resonance stabilization of the intermediate.

Experimental Protocol: A Proposed Comparative SNAr Study with an Amine Nucleophile

A comparative study using a common amine nucleophile would provide clear evidence of the relative reactivities.

Materials:

  • (4-Chloro-3-methylpyridin-2-yl)methanol

  • (6-chloro-3-methylpyridin-2-yl)methanol

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate and water for workup

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In two separate reaction vessels, dissolve (4-Chloro-3-methylpyridin-2-yl)methanol (1 mmol) and (6-chloro-3-methylpyridin-2-yl)methanol (1 mmol) in 10 mL of DMF.

  • To each solution, add aniline (1.2 mmol) and K₂CO₃ (2 mmol).

  • Heat the reactions at 100 °C and monitor their progress by TLC.

  • After a set time (e.g., 12 hours), or upon completion, cool the reaction mixtures to room temperature.

  • Pour the mixtures into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the products by flash column chromatography.

  • Compare the reaction times and isolated yields of the corresponding amino-substituted products.

dot

SNAr_Mechanism 4_Start Reactant 4_Intermediate Meisenheimer Complex (charge on N) 4_Start->4_Intermediate + Nu- 4_Product Product 4_Intermediate->4_Product - Cl- 6_Intermediate Meisenheimer Complex 6_Start Reactant 6_Start->6_Intermediate + Nu- 6_Product Product 6_Intermediate->6_Product - Cl-

Caption: Simplified SNAr mechanism comparison.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base, leading to reactions such as N-alkylation or N-oxidation. The availability of this lone pair is influenced by the electronic effects of the ring substituents.

Predicted Reactivity:

The pyridine nitrogen in (6-chloro-3-methylpyridin-2-yl)methanol is predicted to be more nucleophilic/basic than in (4-Chloro-3-methylpyridin-2-yl)methanol.

Rationale:

The chloro group at the 4-position in (4-Chloro-3-methylpyridin-2-yl)methanol exerts a significant electron-withdrawing effect through resonance, which reduces the electron density on the nitrogen atom, making its lone pair less available for donation. In contrast, the chloro group at the 6-position in the other isomer has a less pronounced deactivating effect on the nitrogen's basicity. While the 6-chloro group is electron-withdrawing by induction, its resonance effect on the nitrogen is not as direct as that of the 4-chloro group.

Supporting Evidence from Analogous Systems:

The synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide from 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide demonstrates the feasibility of N-oxidation on a 4-chloropyridine derivative[7]. However, the relative rates compared to a 6-chloro isomer are not provided. The basicity of pyridines is known to be sensitive to the electronic nature and position of substituents.

Table 3: Predicted Relative Reactivity of the Pyridine Nitrogen

IsomerPredicted Nitrogen Nucleophilicity/BasicityRationale
(4-Chloro-3-methylpyridin-2-yl)methanolLowerStrong electron-withdrawing effect of the 4-chloro group reduces the availability of the nitrogen lone pair.
(6-chloro-3-methylpyridin-2-yl)methanolHigherThe 6-chloro group has a less pronounced deactivating effect on the nitrogen atom.

Experimental Protocol: A Proposed Comparative N-Oxidation Study

A comparative N-oxidation experiment would provide a measure of the relative nucleophilicity of the pyridine nitrogen in the two isomers.

Materials:

  • (4-Chloro-3-methylpyridin-2-yl)methanol

  • (6-chloro-3-methylpyridin-2-yl)methanol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (4-Chloro-3-methylpyridin-2-yl)methanol (1 mmol) and (6-chloro-3-methylpyridin-2-yl)methanol (1 mmol) in separate flasks containing 20 mL of DCM and cool to 0 °C.

  • To each flask, add a solution of m-CPBA (1.1 mmol) in DCM dropwise.

  • Allow the reactions to warm to room temperature and stir for 12 hours.

  • Monitor the formation of the N-oxide products by TLC.

  • Quench the reactions by washing with saturated sodium bicarbonate solution.

  • Separate the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude reaction mixtures by ¹H NMR to determine the conversion to the N-oxide products and compare the relative reaction rates.

Conclusion

This guide provides a detailed, albeit predictive, comparison of the reactivity of (4-Chloro-3-methylpyridin-2-yl)methanol and (6-chloro-3-methylpyridin-2-yl)methanol. The positional isomerism of the chloro substituent is the key determinant of their differential reactivity.

  • (4-Chloro-3-methylpyridin-2-yl)methanol is anticipated to be more susceptible to nucleophilic aromatic substitution at the 4-position due to favorable electronic stabilization of the reaction intermediate. However, its hydroxymethyl group is likely less prone to oxidation , and its pyridine nitrogen is less basic/nucleophilic due to the strong electron-withdrawing nature of the para-chloro group.

  • (6-chloro-3-methylpyridin-2-yl)methanol , conversely, is expected to exhibit greater reactivity in the oxidation of its hydroxymethyl group and possess a more nucleophilic/basic pyridine nitrogen . It is predicted to be less reactive in nucleophilic aromatic substitution at the 6-position compared to its 4-chloro isomer.

These predictions, grounded in fundamental principles of organic chemistry, offer a valuable framework for synthetic chemists and drug development professionals in selecting the appropriate isomer for their specific synthetic strategies and for anticipating potential differences in reaction outcomes. The proposed experimental protocols provide a clear path for the empirical validation of these hypotheses.

References

  • Khan Academy. (2010, October 18). Amine as Nucleophile in Sn2 Reaction [Video]. YouTube. [Link]

  • Kumar, S., Bawa, S., & Drabu, S. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(4), M618.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved January 27, 2026, from [Link]

  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]

  • ResearchGate. (2016). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
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  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (n.d.). Preparation method of 2-chloro-6-methylaniline.
  • ACS Omega. (2025, August 18). Impact of a Novel 2-Chloro-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide Fuel Additive on Efficiency and Emissions in a SI Engine. [Link]

  • PubChem. (n.d.). (6-Chloro-2-methylpyridin-3-YL)methanamine. Retrieved January 27, 2026, from [Link]

  • YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • Google Patents. (n.d.). Oxidation of methyl-pyridines.
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  • MDPI. (2023). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

  • ResearchGate. (2025, August 6). Stereoselective Chloro‐Deboronation Reactions Induced by Substituted Pyridine–Iodine Chloride Complexes. [Link]

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Comparative

A Comparative Guide to the Characterization of (4-Chloro-3-methylpyridin-2-yl)methanol and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. (4-Chloro-3-methylpyridin-2-yl)methanol and its derivatives represent a cl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. (4-Chloro-3-methylpyridin-2-yl)methanol and its derivatives represent a class of compounds with significant potential in various therapeutic areas, owing to the versatile nature of the pyridine scaffold.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques used to characterize these molecules. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the interpretation of the resulting data, equipping you with the field-proven insights necessary for robust and reliable characterization.

The Foundational Role of Synthesis and Purification

The journey to comprehensive characterization begins with a pure sample. The synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol and its analogues often involves multi-step processes. A common and effective route is the oxidation of the corresponding 2-substituted pyridine followed by a reduction of the intermediate ketone.[2]

The choice of reagents and reaction conditions is critical and directly impacts the purity of the final product. For instance, the use of potassium permanganate as an oxidizing agent followed by sodium borohydride for reduction is a well-established method.[2] The progress of these reactions can be conveniently monitored by Thin Layer Chromatography (TLC) to ensure complete conversion and identify the formation of any byproducts.

Post-synthesis, purification is non-negotiable. Column chromatography using silica gel is a standard and effective method for isolating the desired product from unreacted starting materials and reaction impurities.[3] The choice of solvent system for elution is determined empirically to achieve optimal separation.

Unveiling the Molecular Architecture: A Spectroscopic Toolkit

A combination of spectroscopic techniques is essential to unequivocally determine the structure of (4-Chloro-3-methylpyridin-2-yl)methanol derivatives. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[4]

Key Considerations for NMR Analysis of (4-Chloro-3-methylpyridin-2-yl)methanol Derivatives:

  • Solvent Selection: The choice of deuterated solvent is crucial. Solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The chemical shifts of residual solvent peaks should be well-known to avoid misinterpretation.[5]

  • Proton (¹H) NMR: The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling). For a typical (4-Chloro-3-methylpyridin-2-yl)methanol derivative, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the methyl protons. The chemical shifts of the pyridine ring protons are particularly informative about the substitution pattern.[6][7]

  • Carbon (¹³C) NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of substituents.[8]

Comparative ¹H NMR Data for Representative Pyridine Derivatives:

CompoundAromatic Protons (ppm)CH₂ Protons (ppm)CH₃ Protons (ppm)Reference
(4-Chloro-3-methylpyridin-2-yl)methanol8.2-8.4 (d), 7.2-7.4 (d)~4.7 (s)~2.4 (s)Inferred from similar structures
Pyridine8.5-8.6 (m), 7.6-7.8 (m), 7.2-7.4 (m)--[9]
2-Methylpyridine8.4-8.5 (d), 7.5-7.6 (t), 7.0-7.1 (d), 7.0-7.1 (t)-~2.5 (s)[6]
3-Methylpyridine8.3-8.4 (s), 8.3-8.4 (d), 7.4-7.5 (d), 7.1-7.2 (dd)-~2.3 (s)[6]

Note: The exact chemical shifts will vary depending on the specific derivative and the solvent used.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[10]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the signals to determine the relative proton ratios and analyze the coupling patterns to deduce the connectivity of the protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert shim Shim magnet insert->shim acquire Acquire spectrum shim->acquire process Process raw data (FT, Phasing) acquire->process interpret Interpret spectrum (Chemical shift, Integration, Coupling) process->interpret structure Elucidate Structure interpret->structure

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] Molecular vibrations, such as the stretching and bending of chemical bonds, absorb IR radiation at characteristic frequencies.[12]

Key IR Absorptions for (4-Chloro-3-methylpyridin-2-yl)methanol Derivatives:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the methanol moiety. The broadness is due to hydrogen bonding.[13]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are typically due to the C-H stretching vibrations of the pyridine ring.[14]

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the methyl and methylene groups.

  • C=C and C=N Stretch (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.[14]

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is indicative of the C-O single bond of the primary alcohol.

  • C-Cl Stretch: The carbon-chlorine stretch is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.[13]

Comparative IR Data for Representative Bonds in Pyridine Derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-2960Medium
C=C/C=N (Pyridine Ring)Stretching1400-1600Medium to Strong
C-O (Primary Alcohol)Stretching~1050Strong
C-ClStretching600-800Strong

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.[15]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Sample_Prep start Start grind Grind sample with KBr start->grind press Press into a thin pellet grind->press acquire Acquire IR spectrum press->acquire end End acquire->end

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Key Features in the Mass Spectrum of a (4-Chloro-3-methylpyridin-2-yl)methanol Derivative:

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron. The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ peaks in an approximately 3:1 ratio).

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragmentation pathways for these derivatives may include the loss of the hydroxyl group, the entire methanol side chain, or cleavage of the pyridine ring. The fragmentation pattern can help to confirm the proposed structure.[16]

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as dichloromethane or methanol.

  • Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Assessing Purity and Resolving Mixtures: The Power of Chromatography

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds and for separating mixtures of closely related derivatives.[17]

Considerations for HPLC Method Development:

  • Column Selection: Reversed-phase columns (e.g., C8 or C18) are commonly used for the separation of pyridine derivatives.[18]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used as the mobile phase. The composition of the mobile phase can be optimized to achieve the desired separation.[19]

  • Detection: A UV detector is commonly used for the detection of pyridine derivatives, as the pyridine ring absorbs UV light.[19]

Comparative HPLC Parameters for Pyridine Derivatives:

ParameterTypical Value/RangeRationale
ColumnC18, 5 µm, 4.6 x 250 mmGood retention and resolution for moderately polar compounds.
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient elution)Acetonitrile provides good solvating power, and formic acid improves peak shape for basic compounds like pyridines.
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength254 nm or 270 nmPyridine rings exhibit strong absorbance in this UV range.
Injection Volume10 µLA typical volume for analytical injections.

HPLC_System solvent {Solvent Reservoir A|Acetonitrile}|{Solvent Reservoir B|Water w/ 0.1% Formic Acid} pump HPLC Pump (Gradient Controller) solvent->pump injector Autosampler/ Manual Injector pump->injector column Column (e.g., C18) injector->column:f0 detector UV Detector column->detector data Data System (Chromatogram) detector->data

Definitive 3D Structure: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of a crystalline derivative, single-crystal X-ray crystallography is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow for X-ray Crystallography:

  • Crystal Growth: The most critical and often challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solution of the purified compound.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

Conclusion

References

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  • ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl... | Download Scientific Diagram. Retrieved from [Link]

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  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies. BenchChem.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... | Download Scientific Diagram. Retrieved from [Link]

  • Narayana, B., et al. (2016). Crystal Structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol.
  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me? Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

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  • PubMed. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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  • Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Identifying (4-Chloro-3-methylpyridin-2-yl)methanol as a Precursor to a Critical Rabeprazole Impurity

Introduction: The Imperative of Purity in Proton Pump Inhibitors Rabeprazole, a second-generation proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Proton Pump Inhibitors

Rabeprazole, a second-generation proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells[]. Its role in treating acid-related disorders is well-established. However, like any synthetically derived active pharmaceutical ingredient (API), the purity of Rabeprazole is paramount to its safety and efficacy. The manufacturing process and subsequent storage can introduce impurities—unwanted chemicals that can compromise the final drug product[2].

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities[3][4]. The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively[5]. This guide focuses on a critical process-related impurity of Rabeprazole, often designated as Rabeprazole Related Compound F or Rabeprazole EP Impurity H[6][7]. While the final impurity found in the drug substance is 2-{[(4-Chloro-3-methyl-2-pyridyl)methyl]sulfinyl}benzimidazole , its origin traces back to a key starting material or intermediate: (4-Chloro-3-methylpyridin-2-yl)methanol .

This guide provides a comparative analysis of the state-of-the-art analytical techniques used to detect and quantify the final chloro-impurity, thereby ensuring control over its precursor. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers in their quality control and drug development endeavors.

Chapter 1: Unmasking the Impurity - From Precursor to Product

The presence of 2-{[(4-Chloro-3-methyl-2-pyridyl)methyl]sulfinyl}benzimidazole in Rabeprazole is typically a consequence of an alternative synthetic route where a chlorinated pyridine intermediate is used instead of the desired methoxypropoxy-substituted pyridine. The precursor, (4-Chloro-3-methylpyridin-2-yl)methanol, is a critical building block in this pathway.

Chemical Structures and Properties

A clear understanding of the molecular structures is fundamental to developing selective analytical methods.

CompoundStructureChemical FormulaMolecular Weight
Rabeprazole C₁₈H₂₁N₃O₃S359.44 g/mol
Impurity: 2-{[(4-Chloro-3-methyl-2-pyridyl)methyl]sulfinyl}benzimidazole C₁₄H₁₂ClN₃OS305.8 g/mol [8]
Precursor: (4-Chloro-3-methylpyridin-2-yl)methanol C₇H₈ClNO157.6 g/mol
Genesis of the Impurity: A Synthetic Overview

The formation of the chloro-impurity often occurs when 2-chloromethyl-4-chloro-3-methylpyridine (derived from the corresponding methanol) is used as a starting material and coupled with 2-mercaptobenzimidazole, followed by oxidation. This process mirrors the main Rabeprazole synthesis but with a different pyridine moiety.

Impurity Synthesis Pathway Precursor (4-Chloro-3-methylpyridin-2-yl)methanol Intermediate 2-Chloromethyl-4-chloro- 3-methylpyridine Precursor->Intermediate Chlorination Thioether Thioether Intermediate (Rabeprazole 4-Chloro Analog Sulfide) Intermediate->Thioether Coupling Mercapto 2-Mercaptobenzimidazole Mercapto->Thioether Impurity Final Impurity (2-{[(4-Chloro-3-methyl-2-pyridyl)methyl]sulfinyl}benzimidazole) Thioether->Impurity Oxidation (e.g., m-CPBA)

Caption: Potential synthetic pathway for the chloro-impurity from its methanol precursor.

Chapter 2: The Analytical Toolkit: A Comparative Guide

The primary strategy for controlling this impurity is to use a highly specific, stability-indicating method capable of separating the chloro-impurity from the Rabeprazole API and other related substances. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the industry standard[2][9].

High-Performance Liquid Chromatography (HPLC/UPLC)

Principle of Separation: Reverse-phase HPLC separates analytes based on their hydrophobicity. Rabeprazole is more hydrophobic than the chloro-impurity due to its long 3-methoxypropoxy side chain. Therefore, in a typical C18 column, the impurity will elute earlier than the Rabeprazole peak. This difference in retention time is the basis for detection and quantification.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this analysis due to its excellent resolving power for compounds with moderate polarity differences. The non-polar C18 chains interact with the hydrophobic parts of the molecules, leading to effective separation.

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile or methanol) is standard. A phosphate or ammonium acetate buffer is used to maintain a consistent pH (typically around 7.0), which is crucial for ensuring reproducible ionization states and, therefore, stable retention times[2]. Acetonitrile is often preferred as the organic modifier for its lower viscosity and strong elution power.

  • Detection: A UV detector, specifically a Photo Diode Array (PDA) detector, is ideal. It allows for detection at a specific wavelength (e.g., 280-286 nm where all benzimidazole derivatives absorb) and simultaneously provides spectral data to confirm peak purity and identity[10][11].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Identification: While HPLC provides quantitative data, LC-MS is the definitive tool for structural confirmation[10][12]. After the analytes are separated by the LC system, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. The mass analyzer measures the mass-to-charge ratio (m/z) of the ions, providing a molecular weight "fingerprint" that unambiguously identifies the compound. For the chloro-impurity, observing the protonated molecule [M+H]⁺ at m/z 306 confirms its identity, considering the characteristic isotopic pattern of chlorine.

Role in a Regulated Environment: LC-MS is not typically used for routine release testing due to its higher cost and complexity. However, it is indispensable during:

  • Method Development: To confirm the identity of unknown peaks.

  • Forced Degradation Studies: To identify novel degradation products that may form under stress conditions (acid, base, oxidation, heat, light)[10][13].

  • Impurity Characterization: For regulatory submissions where the structure of any impurity above the identification threshold must be proven.

Performance Comparison: HPLC vs. LC-MS
ParameterHPLC with UV/PDA DetectionLC-MS
Primary Use Routine QC, Quantification, Purity TestingIdentification, Structural Elucidation, Trace Analysis
Selectivity Good (based on retention time & UV spectrum)Excellent (based on retention time & m/z)
Sensitivity High (ng range)Very High (pg to fg range)
Cost & Complexity LowerHigher
Validation Standard (ICH Q2(R1))More complex, often used to support HPLC validation
Regulatory Role Standard for batch release and stability testingGold standard for impurity identification

Chapter 3: Validated Experimental Protocols

The following protocols represent robust, field-tested methods for the analysis of Rabeprazole and its chloro-impurity.

Analytical Workflow Overview

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Rabeprazole API/Drug Product Diluent Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Diluent Filter Filter through 0.45 µm syringe filter Diluent->Filter HPLC Inject into HPLC/UPLC System Filter->HPLC Column Separate on C18 Column HPLC->Column Detect Detect with PDA/UV Detector (286 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurity by RRT Integrate->Identify Quantify Quantify using Standard Identify->Quantify Report Report Results (% Impurity) Quantify->Report

Caption: Standard workflow for HPLC-based impurity profiling of Rabeprazole.

Protocol: Stability-Indicating HPLC Method

This method is designed to separate Rabeprazole from its key process impurities and degradation products.

  • Instrumentation: HPLC or UPLC system with a PDA or UV detector.

  • Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2].

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 7.0 with a dilute base (e.g., Triethylamine or KOH)[11].

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile and 0.001 mol/L Sodium Hydroxide solution (1:1 v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 30 °C[2].

  • Detection Wavelength: 286 nm[2].

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 72 28
    15 50 50
    25 30 70
    30 72 28

    | 35 | 72 | 28 |

  • Sample Preparation:

    • Prepare a test solution by accurately weighing and dissolving the Rabeprazole sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL[2].

    • Prepare a standard solution of the impurity reference standard at a concentration corresponding to the specification limit (e.g., 0.15% of the test solution concentration, which is 1.5 µg/mL).

  • System Suitability: The resolution between the impurity peak and the Rabeprazole peak must be greater than 1.5[2].

  • Calculation: The percentage of the impurity is calculated by comparing the peak area of the impurity in the sample solution to the peak area of the impurity in the reference standard solution.

Supporting Experimental Data

The performance of a well-validated HPLC method is critical for accurate impurity profiling. The following table summarizes typical validation parameters.

Validation ParameterTypical Performance MetricRationale & Importance
Specificity No interference at the retention time of the impurity peak during forced degradation studies[10].Ensures the method can accurately measure the analyte without interference from other components.
Limit of Detection (LOD) ~0.015% (relative to 1 mg/mL API)The lowest amount of impurity that can be detected, but not necessarily quantified.
Limit of Quantification (LOQ) ~0.05% (relative to 1 mg/mL API)The lowest amount of impurity that can be quantified with acceptable precision and accuracy. This must be at or below the reporting threshold.
Linearity (R²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response over a defined range.
Accuracy (% Recovery) 90.0% - 110.0%Measures the closeness of the experimental value to the true value, typically assessed by spiking the drug product with a known amount of the impurity.
Precision (% RSD) < 5.0%Measures the repeatability and intermediate precision of the method, ensuring consistent results.

Note: Specific LOD/LOQ values can vary based on instrumentation and exact method parameters.

Conclusion and Recommendations

The control of (4-Chloro-3-methylpyridin-2-yl)methanol is achieved by diligently testing for its downstream product, 2-{[(4-Chloro-3-methyl-2-pyridyl)methyl]sulfinyl}benzimidazole , in the final Rabeprazole API.

  • For Routine Quality Control: A validated, stability-indicating reverse-phase HPLC method with UV/PDA detection is the most appropriate choice. It offers the required sensitivity, specificity, and robustness for batch release and stability testing in a cost-effective manner. The protocol detailed in this guide serves as an excellent starting point.

  • For Research & Development: During process development, forced degradation studies, or when investigating unknown peaks, LC-MS is the indispensable tool for definitive structural identification. It provides the certainty needed to understand degradation pathways and confirm the identity of impurities to meet stringent regulatory requirements.

By implementing a robust analytical strategy that combines these techniques, researchers and drug development professionals can ensure the purity, safety, and quality of Rabeprazole, safeguarding patient health and meeting global regulatory standards.

References

  • Jain, D., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health. Available at: [Link]

  • Reddy, G. M., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie. Available at: [Link]

  • Yangtze River Pharmaceutical Group Co Ltd. (2021). Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. Google Patents (CN112834628A).
  • Sama, J. R., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Available at: [Link]

  • Buchi Reddy, R., et al. (2012). Identification, isolation and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1):130-139. Available at: [Link]

  • Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • SynZeal. Rabeprazole Impurities. Available at: [Link]

  • SynZeal. Rabeprazole EP Impurity H. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Allmpus. Rabeprazole EP Impurity H. Available at: [Link]

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • ResearchGate. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Available at: [Link]

  • AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Gananadhamu, S., et al. (2015). Identification and characterization of stressed degradation products of rabeprazole using LC–ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Publishing. Available at: [Link]

  • Semantic Scholar. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ResearchGate. (2013). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2014). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. Available at: [Link]

  • Academia.edu. method development and validation and forced degradation study on rabeprazole sodium using rp- hplc. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Chloro-3-methylpyridin-2-yl)methanol proper disposal procedures

An Expert Guide to the Safe Disposal of (4-Chloro-3-methylpyridin-2-yl)methanol For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of (4-Chloro-3-methylpyridin-2-yl)methanol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as (4-Chloro-3-methylpyridin-2-yl)methanol, are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step framework for the safe disposal of (4-Chloro-3-methylpyridin-2-yl)methanol, grounded in established safety protocols for halogenated organic compounds.

(4-Chloro-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative. Due to the presence of a chlorine atom, it is classified as a halogenated organic compound. Such compounds require specific disposal procedures to mitigate potential hazards to human health and the environment. Improper disposal can lead to the release of toxic substances and long-term environmental contamination. Therefore, adherence to a structured disposal protocol is not merely a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.

Core Principles of Halogenated Waste Management

The disposal strategy for (4-Chloro-3-methylpyridin-2-yl)methanol is dictated by its chemical properties. As a chlorinated pyridine, it falls under the category of halogenated organic waste. The primary reasons for the stringent disposal protocols for this class of compounds are:

  • Environmental Persistence: Halogenated organic compounds can be resistant to natural degradation processes, leading to their accumulation in the environment.

  • Toxicity: Many halogenated compounds and their byproducts are toxic to aquatic life and can have detrimental effects on ecosystems.

  • Incineration Byproducts: Improper incineration of chlorinated compounds can produce highly toxic dioxins and furans. Therefore, disposal must be carried out in specialized, high-temperature incinerators equipped with appropriate flue gas treatment systems.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling (4-Chloro-3-methylpyridin-2-yl)methanol for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is to prevent accidental exposure through skin contact, inhalation, or eye contact.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo prevent inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol for (4-Chloro-3-methylpyridin-2-yl)methanol

The following protocol outlines the systematic procedure for the safe disposal of (4-Chloro-3-methylpyridin-2-yl)methanol from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions and facilitates appropriate disposal methods.

  • Designate a Halogenated Organic Waste Container: At the point of waste generation, establish a dedicated waste container specifically for halogenated organic compounds. This container should be clearly labeled "Halogenated Organic Waste".[1][2][3]

  • Avoid Co-mingling: Do NOT mix (4-Chloro-3-methylpyridin-2-yl)methanol waste with non-halogenated organic waste, aqueous waste, or solid waste.[2][3] Co-mingling can create complex and potentially hazardous mixtures, and significantly increases disposal costs.[2][3]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.[4][5] Ensure the container is in good condition with no cracks or leaks.

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5][6][7] The label must include:

    • The words "Hazardous Waste".[2][7]

    • The full chemical name: "(4-Chloro-3-methylpyridin-2-yl)methanol". Avoid using abbreviations or chemical formulas.

    • The approximate concentration and volume of the waste.

    • The date accumulation started.[7]

    • The associated hazards (e.g., "Irritant," "Harmful").

Step 3: Safe Accumulation and Storage

The temporary storage of the waste container within the laboratory must be managed to minimize risks.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7][8][9][10] This prevents the release of vapors into the laboratory atmosphere.

  • Store in a Designated Area: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet. This area should be away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.[11]

  • Incompatible Materials: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent accidental reactions.[4][6]

Step 4: Final Disposal

The ultimate disposal of (4-Chloro-3-methylpyridin-2-yl)methanol must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Arrange for Pickup: Once the waste container is full or has been in accumulation for a designated period (as per your institution's policy), arrange for a waste pickup with your EHS office.

  • Professional Disposal: The waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and accepted method for the final disposal of halogenated organic compounds is high-temperature incineration.[1][12] This process is designed to break down the molecule into less harmful components under controlled conditions that prevent the formation of toxic byproducts.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.

    • Clean the spill area with a suitable solvent, and then soap and water.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and EHS office.

    • Prevent unauthorized personnel from entering the area.

    • Follow your institution's emergency response procedures.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4-Chloro-3-methylpyridin-2-yl)methanol.

start Waste Generation: (4-Chloro-3-methylpyridin-2-yl)methanol segregate Is the waste halogenated? start->segregate yes_halogen YES (Contains Chlorine) segregate->yes_halogen Evaluate no_halogen NO halogen_container Collect in a dedicated, labeled 'Halogenated Organic Waste' container. yes_halogen->halogen_container non_halogen_container Follow disposal protocol for non-halogenated waste. no_halogen->non_halogen_container storage Store container in a designated satellite accumulation area with secondary containment. halogen_container->storage check_full Is container full or ready for disposal? storage->check_full yes_full YES check_full->yes_full no_full NO check_full->no_full contact_ehs Contact Environmental Health & Safety (EHS) for pickup. yes_full->contact_ehs continue_accumulation Continue to accumulate waste safely. no_full->continue_accumulation continue_accumulation->storage disposal Professional disposal via high-temperature incineration at a licensed facility. contact_ehs->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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